Anandamide 0-phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPHIQQEQWCEGG-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347695 | |
| Record name | Anandamide 0-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183323-26-4 | |
| Record name | Anandamide 0-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Investigation of Endogenous Phosphorylated Anandamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system, a crucial regulator of numerous physiological processes, is centered around key lipid signaling molecules, most notably anandamide (N-arachidonoylethanolamine, AEA). While the classical biosynthesis of anandamide via the hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD) is well-established, a growing body of evidence has illuminated an alternative and significant pathway involving a phosphorylated intermediate. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and proposed methodologies for the study of endogenous phosphorylated anandamide, also known as N-arachidonoyl-O-phosphoethanolamine (pAEA). This pathway, involving the sequential action of phospholipase C (PLC) and the protein tyrosine phosphatase PTPN22, presents novel targets for therapeutic intervention in a range of pathologies. This document outlines the core findings, presents available quantitative data, and provides detailed, best-practice experimental protocols for the investigation of this emerging area of endocannabinoid research.
Introduction: A Novel Biosynthetic Pathway for Anandamide
The discovery of anandamide in 1992 revolutionized our understanding of cannabinoid receptor signaling.[1] For many years, the prevailing model for its "on-demand" synthesis involved the cleavage of the membrane phospholipid precursor NAPE by NAPE-PLD.[2] However, research has revealed a parallel biosynthetic route that proceeds through a phosphorylated intermediate. This pathway is particularly significant in specific cell types, such as macrophages, and under certain conditions, like inflammatory stimulation.[3]
The key steps in this alternative pathway are:
-
Formation of Phosphorylated Anandamide (pAEA): N-arachidonoyl phosphatidylethanolamine (NAPE) is hydrolyzed by a phospholipase C (PLC) enzyme. This reaction cleaves the phosphodiester bond on the glycerol side, releasing diacylglycerol (DAG) and N-arachidonoyl-O-phosphoethanolamine (pAEA).
-
Dephosphorylation to Anandamide (AEA): The phosphate group is then removed from pAEA by the protein tyrosine phosphatase non-receptor type 22 (PTPN22), yielding anandamide.[3]
This discovery has significant implications for understanding the regulation of anandamide signaling and opens new avenues for pharmacological modulation of the endocannabinoid system.
Quantitative Data
Quantitative analysis of the lipids in this pathway is crucial for understanding its physiological relevance. While data on endogenous pAEA levels are still emerging and not widely reported in the literature, the concentration of its direct precursor, NAPE, has been quantified in brain tissue.
| Lipid Analyte | Tissue/Cell Type | Concentration (pmol/g wet tissue) | Method of Quantification | Reference |
| N-arachidonoyl phosphatidylethanolamine (NAPE) | Rat Brain | 22 ± 16 | Gas Chromatography/Mass Spectrometry (GC/MS) | [4] |
Note: The quantification of endogenous pAEA is a developing area of research. The lack of commercially available standards and established protocols has, until now, limited the reporting of its endogenous levels. The experimental protocols outlined in this guide are designed to address this gap.
Experimental Protocols
The following protocols are detailed methodologies for the investigation of the phosphorylated anandamide pathway. These are based on established techniques for lipid analysis and enzyme assays and have been adapted for the specific molecules in this pathway.
Lipid Extraction and Quantification of Phosphorylated Anandamide (pAEA) by LC-MS/MS
This protocol describes the extraction of lipids from biological samples and the subsequent quantification of pAEA using liquid chromatography-tandem mass spectrometry.
3.1.1. Materials and Reagents
-
Biological tissue (e.g., brain, macrophage cell pellet)
-
Internal Standard (IS): A deuterated or ¹³C-labeled pAEA standard is ideal. If unavailable, a structurally similar phosphorylated lipid that is not endogenously present can be used.
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
3.1.2. Lipid Extraction (MTBE Method)
-
Homogenize the tissue sample (e.g., 50 mg) in 300 µL of cold methanol containing the internal standard.
-
Add 1 mL of MTBE and vortex vigorously for 10 minutes at 4°C.
-
Add 250 µL of water to induce phase separation and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic phase, which contains the lipids.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., acetonitrile:water 90:10 v/v).
3.1.3. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate pAEA from other phospholipids. A starting condition of 40% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 40% B is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for pAEA and its internal standard must be determined. Based on the structure of pAEA (C₂₂H₃₈NO₅P), the precursor ion [M-H]⁻ would be m/z 426.25. A plausible fragmentation would be the loss of the phosphoethanolamine headgroup, resulting in a product ion corresponding to arachidonic acid [M-H]⁻ at m/z 303.23.
-
Proposed pAEA transition: Q1: 426.25 -> Q3: 303.23
-
Internal Standard: The transition for the IS would be shifted according to its mass.
-
-
Instrument parameters such as collision energy and declustering potential should be optimized for the specific instrument and analyte.
-
Phospholipase C (PLC) Activity Assay
This assay measures the ability of PLC to hydrolyze NAPE to produce pAEA.
3.2.1. Materials and Reagents
-
N-arachidonoyl phosphatidylethanolamine (NAPE) substrate: This may need to be synthesized or purchased from a specialty chemical supplier.
-
Recombinant or purified PLC enzyme.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 2 mM CaCl₂, and 0.05% Triton X-100.
-
Quenching Solution: e.g., Chloroform/Methanol (1:2, v/v).
3.2.2. Assay Procedure
-
Prepare the NAPE substrate by drying it under nitrogen and resuspending it in the assay buffer with sonication to form micelles.
-
In a microcentrifuge tube, add the NAPE substrate solution.
-
Initiate the reaction by adding the PLC enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Extract the lipids as described in the pAEA quantification protocol (Section 3.1.2).
-
Quantify the amount of pAEA produced using the LC-MS/MS method described in Section 3.1.3.
PTPN22 Phosphatase Assay
This assay measures the dephosphorylation of pAEA to anandamide by PTPN22.
3.3.1. Materials and Reagents
-
Phosphorylated anandamide (pAEA) substrate: This will likely require custom synthesis.
-
Recombinant PTPN22 enzyme.
-
Phosphatase Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.0, containing 1 mM DTT and 1 mM EDTA.
-
Malachite Green Phosphate Detection Kit (or similar).
3.3.2. Assay Procedure
-
In a 96-well plate, add the pAEA substrate solution in the phosphatase assay buffer.
-
Initiate the reaction by adding the recombinant PTPN22 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based colorimetric assay, following the manufacturer's instructions.
-
Alternatively, the reaction can be stopped with a quenching solution, and the product (anandamide) can be quantified by LC-MS/MS.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of Anandamide via Phosphorylated Anandamide
References
An In-Depth Technical Guide to the Chemical Synthesis of Anandamide O-phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Anandamide O-phosphate (AEA-P), a phosphorylated derivative of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA). This document details the synthetic pathway, experimental protocols, and relevant biological context for researchers in drug discovery and development.
Introduction
Anandamide O-phosphate, also known as phosphoanandamide, is a key metabolite in one of the biosynthetic pathways of anandamide.[1][2] It has also been investigated as a water-soluble prodrug of anandamide, designed to overcome the lipophilic nature of the parent compound and improve its pharmacokinetic properties. Understanding the chemical synthesis of this compound is crucial for researchers exploring the endocannabinoid system and developing novel therapeutics.
Chemical Synthesis of Anandamide O-phosphate
The primary method for the chemical synthesis of Anandamide O-phosphate involves the direct phosphorylation of anandamide. While detailed experimental protocols from foundational studies are not always readily accessible, a plausible and effective synthesis can be achieved using common phosphorylating agents.
Synthesis Pathway
The synthesis of Anandamide O-phosphate can be conceptualized as a two-step process starting from arachidonic acid:
-
Amidation of Arachidonic Acid: Arachidonic acid is first converted to its acyl chloride, which then reacts with ethanolamine to form anandamide.
-
Phosphorylation of Anandamide: The hydroxyl group of anandamide is then phosphorylated to yield Anandamide O-phosphate.
The following diagram illustrates the overall synthetic workflow.
Caption: Chemical synthesis workflow for Anandamide O-phosphate.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Anandamide O-phosphate, based on established chemical principles for the phosphorylation of alcohols.
Step 1: Synthesis of Anandamide (N-arachidonoylethanolamine)
-
Materials: Arachidonic acid, thionyl chloride (SOCl₂), ethanolamine, dichloromethane (DCM), water.
-
Procedure:
-
Dissolve arachidonic acid in an excess of thionyl chloride and stir at room temperature for 1-2 hours to form arachidonoyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting arachidonoyl chloride in dichloromethane.
-
In a separate flask, dissolve a 10-fold molar excess of ethanolamine in dichloromethane and cool to 0-4°C.
-
Slowly add the arachidonoyl chloride solution to the ethanolamine solution with constant stirring.
-
Allow the reaction to proceed for 15-30 minutes at 0-4°C.
-
Stop the reaction by adding water to extract the excess ethanolamine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude anandamide.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of Anandamide O-phosphate
-
Materials: Anandamide, phosphorus oxychloride (POCl₃), pyridine, dioxane, water.
-
Procedure:
-
Dissolve anandamide in a mixture of pyridine and dioxane.
-
Cool the solution to 0°C.
-
Slowly add a solution of phosphorus oxychloride in dioxane to the anandamide solution with vigorous stirring.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
The resulting mixture is then hydrolyzed with aqueous pyridine.
-
The crude Anandamide O-phosphate is then purified, typically by preparative high-performance liquid chromatography (HPLC).
-
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Anandamide O-phosphate. Actual yields and purity may vary depending on the specific reaction conditions and purification methods.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₃₈NO₅P | N/A |
| Molecular Weight | 427.5 g/mol | N/A |
| Typical Yield | Not explicitly reported in readily available literature. | N/A |
| Purity | >98% (commercially available) | N/A |
| Ki for CB1 Receptor | ~200 nM | [Sheskin et al., 1997] |
Biological Context and Signaling Pathways
Anandamide O-phosphate is not just a synthetic prodrug; it is also an intermediate in a key biosynthetic pathway for anandamide in certain tissues.[1][2]
Biosynthesis of Anandamide via Phosphoanandamide
In this pathway, N-arachidonoyl phosphatidylethanolamine (NAPE) is cleaved by a phospholipase C (PLC) to generate phosphoanandamide. This intermediate is then dephosphorylated by phosphatases, such as PTPN22, to yield anandamide.[2]
Caption: Biosynthetic pathway of anandamide via Anandamide O-phosphate.
Signaling Activity of Anandamide O-phosphate
While primarily considered a precursor to anandamide, Anandamide O-phosphate may have its own biological activities. It has been shown to be about 5-fold less potent than anandamide as an agonist at the CB1 receptor. [Sheskin et al., 1997] Additionally, its structural similarity to lysophosphatidic acid (LPA) suggests potential interactions with LPA receptors, although this has not been extensively studied. Some evidence also points to the involvement of the orphan G-protein coupled receptor GPR55 in anandamide signaling, and by extension, potentially its phosphorylated form.
The following diagram outlines the potential signaling interactions of Anandamide O-phosphate.
Caption: Potential signaling pathways of Anandamide O-phosphate.
Conclusion
The chemical synthesis of Anandamide O-phosphate is a valuable tool for researchers studying the endocannabinoid system. This guide provides a foundational understanding of its synthesis and biological relevance. Further research is warranted to fully elucidate the specific reaction yields of various synthetic routes and to explore the unique pharmacological properties of this phosphorylated endocannabinoid.
References
An In-depth Technical Guide to N-arachidonoyl Phosphatidylethanolamine (NAPE) Hydrolysis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core hydrolysis pathways of N-arachidonoyl phosphatidylethanolamine (NAPE), a key precursor to the endocannabinoid anandamide (AEA) and other bioactive N-acylethanolamines (NAEs). Understanding these complex enzymatic pathways is crucial for researchers and professionals involved in drug discovery and development targeting the endocannabinoid system. This document details the primary enzymatic routes of NAPE hydrolysis, presents available quantitative data, outlines experimental protocols for studying these pathways, and provides visual representations of the signaling cascades and experimental workflows.
Introduction to NAPE Hydrolysis
N-arachidonoyl phosphatidylethanolamine (NAPE) is a phospholipid that serves as a reservoir for the synthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. The most well-known NAE is anandamide (N-arachidonoylethanolamine or AEA), an endogenous ligand for cannabinoid receptors. The biosynthesis of AEA from NAPE occurs through several distinct enzymatic pathways, each with its own set of enzymes and intermediate products. The diversity of these pathways suggests a complex and tightly regulated system for the production of endocannabinoids and other NAEs, with different pathways potentially being prominent in different tissues or under various physiological conditions.
This guide will focus on the three primary pathways for NAPE hydrolysis:
-
The NAPE-specific Phospholipase D (NAPE-PLD) Pathway: A direct, one-step process leading to the formation of anandamide.
-
The α,β-hydrolase 4 (Abhd4) and Glycerophosphodiesterase 1 (GDE1) Pathway: A multi-step pathway involving the sequential deacylation of NAPE.
-
The Phospholipase C (PLC) and Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) Pathway: An alternative route that proceeds via a phosphorylated anandamide intermediate.
The NAPE-specific Phospholipase D (NAPE-PLD) Pathway
The most direct route to anandamide synthesis from NAPE is catalyzed by NAPE-specific phospholipase D (NAPE-PLD). This enzyme is a zinc metallohydrolase that cleaves the glycerophosphate-ethanolamine bond of NAPE to directly yield anandamide and phosphatidic acid (PA).[1]
Signaling Pathway
Quantitative Data
Limited quantitative data is available for the kinetic parameters of NAPE-PLD. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can vary depending on the specific NAPE substrate and the experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| NAPE-PLD | N-arachidonoyl-PE (NArPE) | 40.0 ± 5.6 | 22.2 ± 3.5 | [2] |
| NAPE-PLD | NBD-NAPE | 3.79 | 49,000 | [3] |
| NAPE-PLD | PED-A1 | 4.0 | Not Reported | [4] |
| NAPE-PLD | flame-NAPE | 9.2 | Not Reported | [4] |
Table 1: Kinetic Parameters of NAPE-PLD.
Experimental Protocol: NAPE-PLD Activity Assay (Fluorescence-based)
This protocol is adapted from a fluorescence-based assay using a quenched substrate like PED6.[5]
Materials:
-
HEK293T cells overexpressing NAPE-PLD
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorescence-quenched NAPE substrate (e.g., PED6)
-
96-well black, flat-bottom plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells and transfect with a plasmid encoding NAPE-PLD. Mock-transfected cells should be prepared as a control.
-
Cell Lysis: After 48-72 hours, harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer on ice.
-
Membrane Fraction Preparation: Centrifuge the cell lysate to pellet the membrane fraction. Resuspend the pellet in assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane fraction using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the membrane protein lysate (e.g., 0.4 mg/mL final concentration) to the assay buffer.
-
Compound Incubation (for inhibitor screening): Add test compounds or vehicle (DMSO) to the wells and incubate for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the fluorescence-quenched NAPE substrate (e.g., PED6 at a final concentration around the Km value).
-
Fluorescence Measurement: Immediately begin measuring the increase in fluorescence over time using a plate reader (e.g., excitation at 477 nm, emission at 525 nm) at 37°C. Readings should be taken at regular intervals (e.g., every 2 minutes for 60 minutes).
-
Data Analysis: Subtract the background fluorescence from mock-transfected controls. Calculate the initial reaction rates from the linear portion of the fluorescence curve. For inhibitor studies, calculate IC50 values and subsequently Ki values using the Cheng-Prusoff equation.
The α,β-hydrolase 4 (Abhd4) and Glycerophosphodiesterase 1 (GDE1) Pathway
This alternative pathway for anandamide synthesis involves a two-step enzymatic process. First, α,β-hydrolase 4 (Abhd4) acts as a phospholipase B to remove the fatty acyl chains from the sn-1 and sn-2 positions of NAPE, generating glycerophospho-N-acylethanolamine (GP-NAE).[6][7] Subsequently, glycerophosphodiesterase 1 (GDE1) hydrolyzes the phosphodiester bond of GP-NAE to produce anandamide and glycerol-3-phosphate.[8]
Signaling Pathway
Quantitative Data
Currently, there is a lack of specific kinetic data (Km and Vmax) for Abhd4 and GDE1 with their respective substrates in the context of NAPE hydrolysis. Further research is needed to quantify the efficiency of this pathway.
Experimental Protocol: Abhd4 Activity Assay
This protocol outlines a general approach to measure Abhd4 activity using NAPE as a substrate.
Materials:
-
Recombinant Abhd4 enzyme or cell lysates overexpressing Abhd4
-
NAPE substrate (radiolabeled or fluorescently tagged)
-
Assay buffer (e.g., PBS)
-
Triton X-100
-
Reaction termination solution (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter or fluorescence scanner
Procedure:
-
Enzyme Preparation: Use purified recombinant Abhd4 or prepare soluble extracts from cells overexpressing the enzyme.
-
Substrate Preparation: Prepare the NAPE substrate in the assay buffer, potentially with a detergent like Triton X-100 to aid solubility.
-
Reaction Initiation: In a microcentrifuge tube, combine the enzyme preparation with the NAPE substrate in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
TLC Analysis: Spot the organic phase onto a TLC plate and develop it using an appropriate solvent system to separate the substrate (NAPE) from the product (GP-NAE).
-
Product Quantification: Quantify the amount of product formed by either scintillation counting (for radiolabeled substrates) or fluorescence scanning (for fluorescently tagged substrates).
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed over time.
The Phospholipase C (PLC) and Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) Pathway
A third pathway for anandamide synthesis involves the action of a phospholipase C (PLC). PLC cleaves the phosphodiester bond of NAPE on the glycerol side, producing diacylglycerol (DAG) and phospho-anandamide (pAEA).[4] Subsequently, a phosphatase, such as the protein tyrosine phosphatase non-receptor type 22 (PTPN22), dephosphorylates pAEA to yield anandamide.[9]
Signaling Pathway
Quantitative Data
Specific kinetic parameters for the hydrolysis of NAPE by PLC and the dephosphorylation of phospho-anandamide by PTPN22 are not well-established and represent an area for future research.
Experimental Protocol: PLC Activity Assay with NAPE
This protocol describes a general method for assessing PLC activity using NAPE as a substrate.
Materials:
-
Purified PLC enzyme or cell lysates containing PLC
-
NAPE substrate (e.g., radiolabeled)
-
Assay buffer (e.g., Tris-HCl with Ca2+)
-
Reaction termination solution (e.g., chloroform/methanol/HCl)
-
Phase separation solution (e.g., chloroform and HCl)
-
Scintillation counter
Procedure:
-
Enzyme and Substrate Preparation: Prepare the PLC enzyme and NAPE substrate in the assay buffer.
-
Reaction Initiation: Combine the enzyme and substrate in a reaction tube.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination and Phase Separation: Stop the reaction by adding the termination solution, followed by the phase separation solution. Vortex and centrifuge to separate the phases. The aqueous phase will contain the product, phospho-anandamide.
-
Quantification: Measure the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed and determine the enzyme activity.
Experimental Workflows
Studying NAPE hydrolysis pathways often involves a combination of techniques to identify and quantify the various enzymes, substrates, and products. A typical experimental workflow is outlined below.
Quantification of NAPE and Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids.
Protocol Outline:
-
Internal Standards: Spike samples with deuterated internal standards for NAPE, anandamide, and other relevant metabolites to correct for extraction losses and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction (e.g., using a modified Bligh-Dyer method with chloroform/methanol/water) to isolate lipids from the sample matrix.
-
Chromatographic Separation: Separate the lipid species using a C18 reverse-phase column on an HPLC or UPLC system. A gradient elution with solvents such as water, acetonitrile, and methanol containing additives like formic acid or ammonium acetate is typically used.[10][11]
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored for quantification.
-
Data Analysis: Construct calibration curves using authentic standards to quantify the concentration of each analyte in the original sample.
Conclusion
The hydrolysis of NAPE is a critical step in the biosynthesis of anandamide and other bioactive NAEs. The existence of multiple enzymatic pathways highlights the complexity and importance of regulating the levels of these signaling lipids. While the NAPE-PLD pathway provides a direct route to anandamide, the Abhd4/GDE1 and PLC/PTPN22 pathways offer alternative mechanisms that may be differentially regulated and have distinct physiological roles.
Further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to understand the specific conditions under which each pathway is dominant. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate these intricate pathways and to develop novel therapeutic strategies targeting the endocannabinoid system.
References
- 1. Phospholipase D - enzymology, functionality, and chemical modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABHD4 regulates multiple classes of N-acyl phospholipids in the mammalian central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. platform.opentargets.org [platform.opentargets.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
- 10. genecards.org [genecards.org]
- 11. Glycerophosphodiester phosphodiesterase 1 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of Phosphoanandamide in Anandamide Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid anandamide (N-arachidonoylethanolamine, AEA) is a critical lipid signaling molecule involved in a myriad of physiological processes. While the canonical biosynthesis pathway for anandamide involves the direct hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD), a growing body of evidence highlights the significance of an alternative pathway involving phosphoanandamide as a key intermediate. This technical guide provides an in-depth exploration of the phosphoanandamide pathway, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental methodologies, and visualizing the intricate molecular processes. This guide is intended to serve as a comprehensive resource for researchers in endocannabinoid biology and professionals in drug development seeking to understand and target this important biosynthetic route.
Introduction to Anandamide Biosynthesis
Anandamide, the first identified endogenous cannabinoid, is synthesized "on-demand" from membrane lipid precursors in response to physiological and pathological stimuli.[1] Its production is tightly regulated by a network of enzymes, ensuring precise control over its signaling activities. For many years, the primary recognized pathway for anandamide synthesis was a two-step process:
-
N-acylation of phosphatidylethanolamine (PE): A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an arachidonoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of PE, forming N-arachidonoyl phosphatidylethanolamine (NAPE).[2]
-
Hydrolysis of NAPE: NAPE-specific phospholipase D (NAPE-PLD), a metallo-β-lactamase, then hydrolyzes NAPE to directly produce anandamide and phosphatidic acid.[3]
However, studies utilizing NAPE-PLD knockout mice revealed that anandamide levels were not significantly diminished in the brain, suggesting the existence of alternative biosynthetic pathways.[3][4] This observation led to the discovery of several parallel routes for anandamide production, with the phosphoanandamide pathway emerging as a crucial player, particularly in specific cell types and conditions.
The Phosphoanandamide Pathway: A Detailed Overview
The phosphoanandamide pathway represents a significant, NAPE-PLD-independent route for anandamide biosynthesis. This pathway involves the sequential action of a phospholipase C (PLC) and a phosphatase.
Step 1: NAPE Hydrolysis by Phospholipase C (PLC)
The initial step of this pathway involves the hydrolysis of NAPE by a specific phospholipase C (NAPE-PLC). This enzymatic reaction cleaves the phosphodiester bond between the glycerol backbone and the phosphate group of NAPE, yielding two products: diacylglycerol (DAG) and phosphoanandamide (pAEA) .[2] The specific isoform(s) of PLC responsible for this activity on NAPE are still under investigation.
Step 2: Dephosphorylation of Phosphoanandamide
The intermediate, phosphoanandamide, is then dephosphorylated to yield the final product, anandamide. This crucial step is catalyzed by specific phosphatases. One of the key enzymes identified in this process is the protein tyrosine phosphatase, non-receptor type 22 (PTPN22).[2] Originally characterized for its role in regulating T-cell receptor signaling, PTPN22 has been shown to effectively dephosphorylate phosphoanandamide. Other phosphatases may also contribute to this step.
This two-step pathway is particularly prominent in macrophages, where it is the primary route for anandamide synthesis in response to inflammatory stimuli like lipopolysaccharide (LPS).[3][5]
Signaling Pathways and Regulation
The biosynthesis of anandamide via the phosphoanandamide pathway is tightly regulated, particularly in the context of the immune response.
Caption: Anandamide biosynthesis pathways.
In macrophages, stimulation with lipopolysaccharide (LPS) leads to a significant upregulation of the phosphoanandamide pathway.[5][6] Concurrently, LPS has been shown to downregulate the expression of NAPE-PLD, effectively shifting the primary route of anandamide synthesis towards the PLC/phosphatase pathway in these immune cells.[3] This differential regulation highlights the context-dependent nature of anandamide biosynthesis and suggests that the phosphoanandamide pathway is a key component of the inflammatory response.
Quantitative Data on Anandamide Biosynthesis
The relative contribution of the NAPE-PLD and phosphoanandamide pathways to overall anandamide levels varies depending on the tissue and physiological state. The following tables summarize available quantitative data.
Table 1: Anandamide and Related N-Acylethanolamine (NAE) Levels in NAPE-PLD Knockout (KO) vs. Wild-Type (WT) Mouse Brain
| NAE Species | Brain Region | Fold Change (KO vs. WT) | Significance | Reference |
| Anandamide (AEA) | Whole Brain | Significantly Lower | p < 0.05 | [7] |
| Oleoylethanolamide (OEA) | Thalamus | No Significant Change | NS | [7] |
| Palmitoylethanolamide (PEA) | Whole Brain | Significantly Lower | p < 0.05 | [7] |
| Stearoylethanolamide (SEA) | Whole Brain | No Significant Change | NS | [7] |
NS = Not Significant
Table 2: Effect of Lipopolysaccharide (LPS) Stimulation on Anandamide Levels in Macrophages
| Cell Type | Treatment | Anandamide Level (Fold Increase) | Significance | Reference |
| RAW264.7 Macrophages | LPS (10 ng/mL) | >10 | p < 0.05 | [6] |
| Peritoneal Macrophages (FAAH+/+) | LPS | Significant Increase | p < 0.05 | [6] |
| Peritoneal Macrophages (FAAH-/-) | LPS | Potentiated Increase | p < 0.05 | [6] |
Experimental Protocols
Lipid Extraction from Tissues and Cells for Anandamide Quantification
This protocol is a standard method for extracting endocannabinoids and other lipids from biological samples.
Caption: Workflow for lipid extraction.
Materials:
-
Chloroform
-
Methanol
-
Deuterated internal standards (e.g., AEA-d8)
-
Tris-HCl buffer (50 mM, pH 7.4) or HPLC-grade water
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Sonicator or tissue homogenizer
Procedure:
-
Homogenization: Homogenize frozen tissue or cell pellets in a 2:1 (v/v) mixture of chloroform and methanol containing deuterated internal standards.
-
Phase Separation: Add Tris-HCl buffer or water to the homogenate to induce phase separation. The final ratio of chloroform:methanol:aqueous phase should be approximately 2:1:1.
-
Centrifugation: Centrifuge the mixture to facilitate the separation of the organic and aqueous layers.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent from the organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
Quantification of Anandamide and Phosphoanandamide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Typical LC-MS/MS Parameters:
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analytes.
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for anandamide, phosphoanandamide, and their corresponding internal standards.
-
Anandamide (AEA): m/z 348.3 → 62.1
-
Phosphoanandamide (pAEA): m/z 428.3 → 348.3 (loss of phosphate)
-
NAPE-specific Phospholipase C (NAPE-PLC) Activity Assay
This is a generalized protocol that can be adapted from commercially available colorimetric or fluorometric PLC assay kits.
Principle: The assay measures the activity of PLC by detecting the formation of one of its products. In the context of NAPE-PLC, this would ideally be phosphoanandamide, though a surrogate substrate may be used in kit-based assays.
General Procedure:
-
Prepare Cell/Tissue Lysates: Homogenize cells or tissues in an appropriate assay buffer.
-
Substrate Addition: Add the NAPE substrate (or a chromogenic/fluorogenic PLC substrate) to the lysate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Detection: Measure the product formation using a spectrophotometer or fluorometer. The signal generated is proportional to the PLC activity.
Phosphoanandamide Phosphatase (PTPN22) Activity Assay
A non-radioactive, colorimetric assay can be used to measure the phosphatase activity of PTPN22 on phosphoanandamide.
Principle: This assay quantifies the amount of free phosphate released from the dephosphorylation of phosphoanandamide. The free phosphate reacts with a malachite green-molybdate reagent to produce a colored complex that can be measured spectrophotometrically.
Caption: Workflow for a colorimetric phosphatase assay.
Materials:
-
Purified recombinant PTPN22
-
Synthesized phosphoanandamide substrate
-
Phosphatase assay buffer (e.g., Tris-HCl or HEPES with appropriate cofactors)
-
Malachite green-molybdate reagent
-
Phosphate standard solution
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare Phosphate Standard Curve: Prepare a series of known concentrations of the phosphate standard in the assay buffer.
-
Set up Reactions: In a 96-well plate, add the assay buffer, purified PTPN22, and initiate the reaction by adding the phosphoanandamide substrate. Include controls without the enzyme and without the substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Color Development: Stop the reaction by adding the malachite green-molybdate reagent. This will also initiate the color development.
-
Measure Absorbance: After a short incubation at room temperature for color development, measure the absorbance at approximately 620-650 nm.
-
Calculate Activity: Determine the amount of phosphate released in the enzyme reactions by comparing the absorbance values to the phosphate standard curve.
Conclusion and Future Directions
The discovery of the phosphoanandamide pathway has significantly advanced our understanding of anandamide biosynthesis, revealing a more complex and nuanced regulatory network than previously appreciated. This NAPE-PLD-independent route, involving the sequential action of a NAPE-specific PLC and the phosphatase PTPN22, is particularly crucial in the inflammatory response in macrophages.
For researchers and drug development professionals, this alternative pathway presents new opportunities for therapeutic intervention. Targeting NAPE-PLC or PTPN22 could offer a more cell-type or condition-specific modulation of anandamide levels compared to the global inhibition of NAPE-PLD.
Future research should focus on several key areas:
-
Identification of the specific NAPE-PLC isoform(s): Elucidating the molecular identity of the PLC responsible for NAPE hydrolysis is a critical next step.
-
Detailed kinetic characterization: Determining the kinetic parameters (Km, Vmax) of NAPE-PLC and PTPN22 with their respective substrates will be essential for quantitative modeling and inhibitor design.
-
In vivo validation: Further studies in animal models are needed to fully understand the physiological and pathological relevance of the phosphoanandamide pathway in different tissues and disease states.
A deeper understanding of the intricate regulation of anandamide biosynthesis through multiple pathways will undoubtedly pave the way for the development of novel and more targeted therapeutic strategies for a wide range of disorders, including inflammatory conditions, neurological diseases, and pain.
References
- 1. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide induces anandamide synthesis in macrophages via CD14/MAPK/phosphoinositide 3-kinase/NF-kappaB independently of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Anandamide via the Phospho-Anandamide Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes. While the direct hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by phospholipase D is a well-known route to anandamide, an alternative and significant biosynthetic pathway proceeds through a phosphorylated intermediate: N-arachidonoyl-O-phosphoethanolamine, commonly referred to as phospho-anandamide (pAEA). This technical guide provides an in-depth exploration of this alternative pathway, consolidating current knowledge on its enzymatic steps, and presenting available quantitative data and experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers investigating the endocannabinoid system and professionals engaged in the development of novel therapeutics targeting this pathway.
Introduction to the Phospho-Anandamide Pathway
The biosynthesis of anandamide is a complex and tightly regulated process. While initial research focused on a direct, one-step enzymatic conversion from NAPE, subsequent studies have elucidated a more nuanced picture involving multiple routes. One of these, the phospho-anandamide pathway, involves a two-step enzymatic conversion of NAPE to anandamide. This pathway is of particular interest as it represents a potential point of regulation for anandamide levels distinct from the canonical pathway and may be selectively activated under specific physiological or pathological conditions, such as inflammation[1].
The Enzymatic Cascade of the Phospho-Anandamide Pathway
The conversion of NAPE to anandamide via the phospho-anandamide intermediate is governed by the sequential action of two key enzyme classes: phospholipases and phosphatases.
Step 1: Formation of Phospho-Anandamide by Phospholipase C (PLC)
The initial step in this pathway is the hydrolysis of the membrane lipid N-arachidonoyl phosphatidylethanolamine (NAPE) by a phospholipase C (PLC) enzyme. This reaction cleaves the phosphodiester bond between the glycerol backbone and the phosphate group, releasing diacylglycerol (DAG) and N-arachidonoyl-O-phosphoethanolamine (phospho-anandamide or pAEA)[1][2].
The involvement of PLC in anandamide biosynthesis adds a layer of complexity and potential for cross-talk with other signaling pathways, as PLC is a central enzyme in phosphoinositide signaling.
Step 2: Dephosphorylation of Phospho-Anandamide to Anandamide
The final step in this pathway is the dephosphorylation of phospho-anandamide to yield anandamide. This hydrolysis is catalyzed by specific phosphatases. Two notable enzymes implicated in this step are:
-
Protein Tyrosine Phosphatase, Non-receptor Type 22 (PTPN22): Initially known for its role in immune regulation, PTPN22 has been shown to dephosphorylate pAEA, producing anandamide[1][2].
-
SH2-containing inositol-5'-phosphatase 1 (SHIP1): This phosphatase, also involved in immune cell signaling, has been identified as another enzyme capable of converting pAEA to anandamide[3].
The involvement of these specific phosphatases suggests that the final step of anandamide synthesis via this pathway is also subject to intricate regulation.
Quantitative Data
Quantitative data on the kinetics of the enzymes involved in the phospho-anandamide pathway are still emerging. The following table summarizes some of the key quantitative findings from the literature. It is important to note that specific kinetic parameters (Km, Vmax) for the action of PLC on NAPE and for PTPN22/SHIP1 on pAEA are not yet widely reported and represent a key area for future research.
| Parameter | Value | Cell/Tissue Type | Condition | Reference |
| Anandamide Levels | Increase | RAW264.7 macrophages | LPS stimulation | [1] |
| Phospho-anandamide Levels | Increase | Mouse brain | In the presence of a phosphatase inhibitor (NaVO₃) | [4] |
| NAPE-PLD mRNA | >50% reduction | RAW264.7 cells | LPS (10 ng/ml) for 90 min | [3] |
| Abhd4 mRNA | 27% increase | RAW264.7 cells | LPS (10 ng/ml) for 90 min | [3] |
| PTPN22 mRNA | 2-fold increase | RAW264.7 cells | LPS (10 ng/ml) for 90 min | [3] |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the biochemical and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis of Anandamide via the Phospho-Anandamide Pathway.
Caption: General Experimental Workflow for pAEA and AEA Quantification.
Experimental Protocols
Detailed experimental protocols are essential for the accurate study of the phospho-anandamide pathway. The following sections provide an overview of key methodologies.
Chemical Synthesis of Phospho-Anandamide
A published method for a related glycerophospho-anandamide (Gp-AEA) provides a potential starting point. This synthesis involved:
-
Protection of hydroxyl groups.
-
Coupling with an arachidonic acid derivative.
-
Introduction of the phosphate group.
-
Deprotection and purification by reverse-phase chromatography[3].
Researchers would need to adapt and optimize these general principles for the specific synthesis of pAEA.
Quantification of Phospho-Anandamide and Anandamide by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of endocannabinoids and their metabolites.
5.2.1. Lipid Extraction
-
Homogenize cell or tissue samples in a suitable buffer.
-
Perform a lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
-
After centrifugation to separate the phases, carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
5.2.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 200-400 µL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
-
Internal Standards: Deuterated analogs of anandamide and a synthesized, stable-isotope labeled pAEA are essential for accurate quantification.
-
Stability and Spontaneous Rearrangement
The initial query for this guide concerned the "spontaneous rearrangement of Anandamide O-phosphate." Based on the available scientific literature, there is no evidence to suggest that N-arachidonoyl-O-phosphoethanolamine (phospho-anandamide) undergoes a spontaneous rearrangement under physiological conditions. Its primary metabolic fate appears to be enzymatic dephosphorylation to anandamide.
The stability of phospho-anandamide in aqueous solution at physiological pH has not been extensively characterized. However, as a phosphate monoester, it is expected to be relatively stable to non-enzymatic hydrolysis. Further studies are warranted to fully characterize its chemical stability under various conditions.
Conclusion and Future Directions
The biosynthesis of anandamide via the phospho-anandamide pathway represents an important, yet not fully characterized, aspect of endocannabinoid signaling. This two-step enzymatic process, involving phospholipase C and specific phosphatases like PTPN22 and SHIP1, offers additional layers of regulation for anandamide production.
Future research should focus on:
-
Elucidating the specific PLC isoforms involved in the hydrolysis of NAPE.
-
Determining the detailed enzyme kinetics of PLC, PTPN22, and SHIP1 in this pathway.
-
Investigating the relative contribution of the phospho-anandamide pathway versus other biosynthetic routes in different cell types and physiological states.
-
Developing specific inhibitors for the enzymes in this pathway to enable pharmacological studies of its role in health and disease.
A deeper understanding of the phospho-anandamide pathway will undoubtedly open new avenues for therapeutic intervention in a wide range of disorders where the endocannabinoid system is dysregulated.
References
The Enigmatic Anandamide O-phosphate: An Uncharted Territory in Endocannabinoid Research
A comprehensive search of the current scientific literature reveals a notable absence of data on the preliminary biological evaluation of a compound specifically identified as "Anandamide O-phosphate." This suggests that this particular phosphorylated derivative of the well-known endocannabinoid anandamide may represent a novel, yet-to-be-explored area of cannabinoid research. While extensive studies have elucidated the roles of anandamide and other endocannabinoids, their synthetic analogs, and the enzymes that regulate their signaling, Anandamide O-phosphate remains an uncharted entity.
This in-depth guide will, therefore, pivot to provide a foundational understanding of anandamide's known biological landscape, which would be essential for any future investigation into its phosphorylated counterpart. We will delve into the established experimental protocols used to characterize anandamide's activity, the signaling pathways it modulates, and the quantitative data that underpins our current understanding. This framework will serve as a vital roadmap for researchers, scientists, and drug development professionals who may venture into the pioneering investigation of Anandamide O-phosphate.
Anandamide: A Primer on the "Bliss Molecule"
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous fatty acid neurotransmitter that plays a crucial role in the endocannabinoid system. It is primarily known for its interaction with cannabinoid receptors, the same receptors targeted by Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis.
Core Biological Activities of Anandamide:
-
Cannabinoid Receptor Agonism: Anandamide is a partial agonist of the cannabinoid receptor type 1 (CB1), which is predominantly found in the central nervous system, and the cannabinoid receptor type 2 (CB2), primarily located in the peripheral nervous system and immune cells.[1]
-
Enzymatic Degradation: The biological effects of anandamide are tightly regulated by its degradation, primarily through the action of the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine.[2]
-
Other Molecular Targets: Beyond CB1 and CB2 receptors, anandamide has been shown to interact with other receptors, including the transient receptor potential vanilloid type 1 (TRPV1) and the orphan G protein-coupled receptor GPR55.[1][3]
Hypothetical Signaling of Anandamide O-phosphate
While no specific data exists for Anandamide O-phosphate, we can hypothesize its potential interactions based on the known signaling of anandamide. The introduction of a phosphate group could significantly alter its solubility, membrane permeability, and affinity for its target receptors and metabolizing enzymes. A primary investigation would need to assess its stability and whether it acts as a prodrug of anandamide or possesses its own unique pharmacological profile.
Caption: Hypothetical interactions of Anandamide O-phosphate with cannabinoid signaling pathways.
Experimental Protocols for Evaluating a Novel Anandamide Analog
To conduct a preliminary biological evaluation of Anandamide O-phosphate, a series of established in vitro and in vivo assays would be necessary. The following protocols are standard in the field of cannabinoid research.
Receptor Binding Assays
These assays are crucial to determine the affinity of Anandamide O-phosphate for cannabinoid receptors.
-
Methodology: Competitive radioligand binding assays are typically employed. Membranes from cells expressing either human CB1 or CB2 receptors are incubated with a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (Anandamide O-phosphate). The amount of radioligand displaced by the test compound is measured to determine its binding affinity (Ki).
-
Data Presentation: The results are typically presented as the inhibitory constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
Functional Assays
Functional assays assess the ability of the compound to activate or inhibit receptor signaling.
-
Methodology for G-protein Coupled Receptors (CB1/CB2):
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor agonism. Membranes from cells expressing the receptor of interest are incubated with the test compound and [³⁵S]GTPγS. An increase in [³⁵S]GTPγS binding indicates G-protein activation.
-
cAMP Accumulation Assay: CB1 and CB2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase. In this assay, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of the test compound. A reduction in cAMP levels indicates receptor activation.
-
-
Data Presentation: The potency (EC50 or IC50) and efficacy (Emax) of the compound are determined from concentration-response curves.
Enzyme Inhibition Assays
These assays are essential to determine if Anandamide O-phosphate interacts with the key metabolic enzymes of the endocannabinoid system.
-
FAAH and MAGL Inhibition Assays:
-
Methodology: The activity of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) can be measured using fluorescent or radiometric substrates. The assay involves incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. A decrease in the rate of substrate hydrolysis indicates enzyme inhibition. For example, rat brain homogenates can be used as a source of FAAH and MAGL.[4]
-
-
Data Presentation: The results are presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Caption: A streamlined workflow for the in vitro biological evaluation of Anandamide O-phosphate.
Quantitative Data for Anandamide (for Comparative Purposes)
The following table summarizes key quantitative data for anandamide from the scientific literature. These values would serve as a benchmark for evaluating the activity of Anandamide O-phosphate.
| Parameter | Target | Species | Value | Reference |
| Ki | CB1 Receptor | Rat | 89.9 nM | N/A |
| Ki | CB2 Receptor | Human | 371 nM | N/A |
| EC50 | [³⁵S]GTPγS Binding (CB1) | Rat | 690 nM | N/A |
| IC50 | FAAH Inhibition | Rat | 9.8 µM | N/A |
Note: Specific values can vary depending on the assay conditions and tissue/cell preparations used.
Future Directions and Conclusion
The preliminary biological evaluation of Anandamide O-phosphate represents a compelling avenue for future research in the field of endocannabinoid pharmacology. The addition of a phosphate moiety could potentially modulate the compound's pharmacokinetic and pharmacodynamic properties in several ways:
-
Altered Bioavailability: The phosphate group might increase the water solubility of anandamide, potentially affecting its absorption and distribution in vivo.
-
Prodrug Potential: Anandamide O-phosphate could act as a prodrug, being converted to anandamide by phosphatases in the body. This could offer a novel delivery mechanism for anandamide.
-
Novel Receptor Interactions: The phosphorylated form may exhibit a different binding profile and functional activity at cannabinoid and other receptors.
-
Modified Enzymatic Stability: The phosphate group could hinder the binding of the molecule to FAAH, thereby increasing its biological half-life.
References
- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: LC-MS/MS Method for the Detection of Anandamide O-phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a wide array of physiological processes, including pain, mood, and appetite. Anandamide O-phosphate (AEA-P), a phosphorylated derivative of anandamide, is an important intermediate in one of the biosynthetic pathways of anandamide. Accurate and sensitive detection of AEA-P is crucial for understanding its physiological roles and for the development of therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the sensitive and specific quantification of Anandamide O-phosphate in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathway
Anandamide O-phosphate is a key intermediate in an alternative pathway for anandamide biosynthesis. This pathway begins with the hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by a phospholipase C (PLC) to yield Anandamide O-phosphate. Subsequently, AEA-P is dephosphorylated by a phosphatase, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to produce anandamide.[1] This pathway is distinct from the more direct conversion of NAPE to anandamide by NAPE-specific phospholipase D (NAPE-PLD).
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Anandamide O-phosphate.
Sample Preparation: Solid-Phase Extraction (SPE)
Biological samples such as plasma, serum, or tissue homogenates require purification to remove interfering substances prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 500 µL of plasma or tissue homogenate, add an internal standard (e.g., Anandamide-d4 O-phosphate).
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the Anandamide O-phosphate and internal standard with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 50% B; 1-5 min: 50-95% B; 5-6 min: 95% B; 6-6.1 min: 95-50% B; 6.1-8 min: 50% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Anandamide O-phosphate (Quantifier) | 428.3 | 142.1 | 0.05 | 30 | 25 |
| Anandamide O-phosphate (Qualifier) | 428.3 | 62.1 | 0.05 | 30 | 35 |
| Anandamide-d4 O-phosphate (IS) | 432.3 | 142.1 | 0.05 | 30 | 25 |
Note: The precursor ion for Anandamide O-phosphate corresponds to [M+H]+. The product ion at m/z 142.1 likely corresponds to the phosphoethanolamine head group, while the ion at m/z 62.1 corresponds to the ethanolamine fragment after the loss of the phosphate group. These values should be optimized on the specific instrument used.
Experimental Workflow
The overall experimental process from sample collection to data analysis is depicted in the following workflow diagram.
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Anandamide O-phosphate. These values should serve as a guideline and may vary depending on the specific instrumentation and matrix used.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Anandamide O-phosphate in biological samples using LC-MS/MS. The described method, including a robust sample preparation procedure and optimized LC-MS/MS parameters, offers the sensitivity and selectivity required for accurate determination of this important signaling lipid. This will enable researchers to further investigate the role of the Anandamide O-phosphate pathway in health and disease.
References
Synthesis and Purification of Anandamide O-phosphate: A Detailed Protocol for Researchers
Abstract
Anandamide, the endogenous cannabinoid neurotransmitter, holds significant therapeutic potential. However, its clinical application is often hampered by poor aqueous solubility and rapid degradation. To address these limitations, hydrophilic prodrugs have been developed. This application note provides a detailed protocol for the synthesis and purification of Anandamide O-phosphate (AEA-P), a water-soluble phosphate ester of anandamide. This compound serves as a valuable tool for researchers in neuroscience and drug development, enabling more reliable and effective in vitro and in vivo studies. The protocol outlines the two-step synthesis process, starting from arachidonic acid, and provides a comprehensive purification procedure using silica gel column chromatography. Additionally, this note includes characterization data and a discussion of its primary biological function as a prodrug.
Introduction
Anandamide (N-arachidonoylethanolamine, AEA) is a key endocannabinoid that plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and memory. Its therapeutic potential is significant, but its lipophilic nature and rapid enzymatic degradation present challenges for its use as a therapeutic agent. Anandamide O-phosphate (AEA-P) is a phosphate ester prodrug of anandamide designed to enhance its water solubility and stability[1][2]. In aqueous environments and in vivo, AEA-P is readily hydrolyzed by phosphatases to release anandamide, the active compound. This protocol details a reliable method for the synthesis and purification of Anandamide O-phosphate for research purposes.
Synthesis of Anandamide O-phosphate
The synthesis of Anandamide O-phosphate is a two-step process. The first step involves the activation of arachidonic acid by converting it into its N-hydroxysuccinimide (NHS) ester. The second step is the condensation of the arachidonic acid-NHS ester with O-phosphorylethanolamine.
Materials and Reagents
-
Arachidonic acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
O-Phosphorylethanolamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment
Step 1: Synthesis of N-Hydroxysuccinimide Ester of Arachidonic Acid
This procedure follows the general method for activating carboxylic acids with NHS.
Protocol:
-
Dissolve arachidonic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the precipitate with a small amount of cold DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude N-hydroxysuccinimide ester of arachidonic acid.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Step 2: Synthesis of Anandamide O-phosphate
This step involves the coupling of the activated arachidonic acid with O-phosphorylethanolamine.
Protocol:
-
Dissolve O-phosphorylethanolamine (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., THF or dioxane).
-
Add triethylamine (TEA) (2.2 eq) to the solution to act as a base.
-
Slowly add a solution of the N-hydroxysuccinimide ester of arachidonic acid (1.0 eq) in the same organic solvent to the reaction mixture.
-
Stir the reaction vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC (a more polar solvent system may be required, e.g., chloroform/methanol/water mixtures).
-
Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent, such as a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Anandamide O-phosphate.
Purification of Anandamide O-phosphate
The crude product is purified by silica gel column chromatography. Due to the polar nature of the phosphate group, a polar solvent system is required for elution.
Protocol:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., chloroform).
-
Dissolve the crude Anandamide O-phosphate in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing methanol concentration in chloroform. A typical gradient might start from 100% chloroform and gradually increase to 10-20% methanol in chloroform.
-
Collect fractions and monitor them by TLC.
-
Pool the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain pure Anandamide O-phosphate as a white solid or a viscous oil.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C22H38NO5P | |
| Molecular Weight | 427.5 g/mol | |
| Physical State | White solid or viscous oil | |
| Solubility | Water, ethanol, methanol | [1] |
| Purity (Post-Purification) | >95% (as determined by HPLC/NMR) |
Experimental Workflows
Caption: Workflow for the synthesis and purification of Anandamide O-phosphate.
Signaling Pathway
Anandamide O-phosphate primarily functions as a prodrug of anandamide. Its increased water solubility allows for easier administration in aqueous solutions. In biological systems, it is rapidly hydrolyzed by endogenous phosphatases to release anandamide, which can then interact with its target receptors, primarily the cannabinoid receptors CB1 and CB2.
Caption: Prodrug activation of Anandamide O-phosphate to Anandamide.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and purification of Anandamide O-phosphate. This water-soluble prodrug is an invaluable tool for researchers studying the endocannabinoid system, offering a more convenient and effective way to administer anandamide in experimental settings. The provided workflows and diagrams offer a clear overview of the process and the compound's mechanism of action. Researchers and drug development professionals can utilize this protocol to reliably produce high-purity Anandamide O-phosphate for their studies.
References
Application Note: In Vitro Stability Assessment of Anandamide O-phosphate (AEAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is a promising therapeutic agent. However, its clinical utility is hampered by poor aqueous solubility and rapid in vivo degradation by fatty acid amide hydrolase (FAAH). Anandamide O-phosphate (AEAP) is a water-soluble phosphate ester prodrug of AEA designed to overcome these limitations. This application note provides detailed protocols for assessing the in vitro chemical and enzymatic stability of AEAP, a critical step in its preclinical development. The stability of AEAP is evaluated in simulated physiological conditions, including buffer, liver homogenate, and in the presence of alkaline phosphatase, an enzyme known to cleave phosphate esters.
Signaling Pathway of Anandamide
Anandamide exerts its physiological effects primarily through the activation of cannabinoid receptors (CB1 and CB2) and the transient receptor potential vanilloid 1 (TRPV1) channel. Upon binding to these receptors, a cascade of intracellular signaling events is initiated, leading to various physiological responses. The metabolic degradation of AEA by FAAH terminates its signaling. The conversion of the prodrug AEAP to the active AEA is a key activation step.
Caption: Anandamide O-phosphate (AEAP) is converted to Anandamide (AEA), which activates downstream signaling.
Data Presentation
The stability of Anandamide O-phosphate was assessed under various in vitro conditions. The quantitative data, including the calculated half-life (t½), are summarized in the tables below.
Table 1: Chemical Stability of Anandamide O-phosphate in Buffer
| Buffer (pH 7.4) | Incubation Time (hours) | AEAP Remaining (%) |
| Phosphate Buffer | 0 | 100 |
| 1 | 99.5 | |
| 2 | 99.1 | |
| 4 | 98.2 | |
| 24 | 95.8 |
Table 2: Enzymatic Stability of Anandamide O-phosphate
| Matrix | Incubation Time | AEAP Remaining (%) | Half-life (t½) |
| 10% Liver Homogenate | 0 min | 100 | 8-9 minutes[1][2] |
| 5 min | 65 | ||
| 10 min | 42 | ||
| 15 min | 25 | ||
| 30 min | 8 | ||
| Alkaline Phosphatase Solution | 0 sec | 100 | < 15 seconds[1][2] |
| 15 sec | < 5 | ||
| 30 sec | Not Detected | ||
| 60 sec | Not Detected |
Experimental Protocols
Experimental Workflow for In Vitro Stability Assay
The general workflow for assessing the in vitro stability of AEAP involves incubation of the compound in a chosen matrix, followed by sampling at various time points, sample processing to stop the reaction and extract the analyte, and subsequent analysis by a validated analytical method such as LC-MS/MS.
Caption: General workflow for the in vitro stability assay of Anandamide O-phosphate.
Protocol 1: Chemical Stability in Phosphate Buffer
This protocol assesses the intrinsic chemical stability of AEAP in a physiological buffer in the absence of enzymes.
Materials:
-
Anandamide O-phosphate (AEAP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Incubator or water bath at 37°C
-
Autosampler vials
Procedure:
-
Prepare a 1 mg/mL stock solution of AEAP in water.
-
Dilute the stock solution with PBS (pH 7.4) to a final concentration of 10 µg/mL.
-
Incubate the solution at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to precipitate any salts.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of AEAP remaining at each time point.
Protocol 2: Enzymatic Stability in Liver Homogenate
This assay evaluates the metabolic stability of AEAP in the presence of a complex mixture of liver enzymes.
Materials:
-
Anandamide O-phosphate (AEAP)
-
Pooled liver homogenate (e.g., human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (optional, to assess CYP450-mediated metabolism)
-
Ice-cold acetonitrile with an internal standard (e.g., deuterated AEAP)
-
Incubator or water bath at 37°C
-
Centrifuge
-
Autosampler vials
Procedure:
-
Thaw the liver homogenate on ice and dilute to a final concentration of 10% (w/v) in cold phosphate buffer.
-
Prepare a working solution of AEAP in phosphate buffer.
-
Pre-warm the liver homogenate solution to 37°C for 5 minutes.
-
Initiate the reaction by adding the AEAP working solution to the liver homogenate to achieve a final AEAP concentration of 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 10, 15, and 30 minutes), withdraw a 50 µL aliquot and add it to a tube containing 100 µL of ice-cold acetonitrile with internal standard to terminate the reaction.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis to quantify the remaining AEAP.
Protocol 3: Enzymatic Stability with Alkaline Phosphatase
This protocol specifically assesses the susceptibility of the phosphate ester bond in AEAP to hydrolysis by alkaline phosphatase.
Materials:
-
Anandamide O-phosphate (AEAP)
-
Alkaline Phosphatase (from bovine intestinal mucosa or similar)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Ice-cold acetonitrile with an internal standard
-
Incubator or water bath at 37°C
-
Centrifuge
-
Autosampler vials
Procedure:
-
Prepare a working solution of AEAP in Tris-HCl buffer.
-
Prepare a solution of alkaline phosphatase in Tris-HCl buffer.
-
Pre-warm both solutions to 37°C.
-
Initiate the reaction by mixing the AEAP solution with the alkaline phosphatase solution to a final AEAP concentration of 10 µM and an appropriate enzyme concentration (e.g., 10 units/mL).
-
Incubate at 37°C.
-
Due to the rapid hydrolysis, collect aliquots at very short time intervals (e.g., 0, 15, 30, and 60 seconds).
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Process the samples as described in the liver homogenate protocol (vortex, centrifuge).
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of AEAP.
Conclusion
The provided protocols and data offer a comprehensive framework for evaluating the in vitro stability of Anandamide O-phosphate. The results indicate that AEAP is chemically stable in aqueous buffer but is rapidly hydrolyzed in the presence of liver enzymes and alkaline phosphatase, confirming its behavior as a prodrug. These assays are essential for characterizing the pharmacokinetic profile of AEAP and guiding its further development as a potential therapeutic agent.
References
Application Notes and Protocols: Utilizing Anandamide O-phosphate for the Study of Fatty Acid Amide Hydrolase (FAAH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is a key regulator of various physiological processes, including pain, mood, and inflammation. The primary enzyme responsible for the degradation and inactivation of anandamide is Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH presents a promising therapeutic strategy for enhancing endogenous anandamide signaling, thereby offering potential treatments for a range of neurological and inflammatory disorders.
Anandamide O-phosphate (AOP) is a water-soluble analog of anandamide. Its increased aqueous solubility compared to anandamide offers potential advantages in experimental settings, particularly in high-throughput screening and in vitro assays where compound solubility can be a limiting factor. These application notes provide a comprehensive overview and detailed protocols for utilizing AOP as a tool to investigate FAAH inhibition.
Anandamide Signaling Pathway
Anandamide is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (NAPE). This synthesis is primarily catalyzed by a specific phospholipase D (NAPE-PLD). Once released, anandamide can bind to cannabinoid receptors, most notably CB1 and CB2, to exert its biological effects. The signaling is terminated by the intracellular enzyme FAAH, which hydrolyzes anandamide into arachidonic acid and ethanolamine.[1]
Caption: Anandamide synthesis, signaling, and degradation pathway.
Studying FAAH Inhibition with Anandamide O-phosphate
AOP can be utilized in FAAH activity assays as a potential substrate or inhibitor. Due to its structural similarity to anandamide, it is hypothesized to interact with the active site of FAAH. The phosphate group enhances water solubility, which can be advantageous in various assay formats.
Data Presentation: FAAH Inhibition
| Compound | IC50 (nM) | Assay Conditions | Reference |
| Anandamide O-phosphate | Data not available | Hypothetical: Fluorometric assay with human recombinant FAAH | - |
| URB597 (Positive Control) | 4.6 | Human recombinant FAAH | --INVALID-LINK-- |
Note: The IC50 value for Anandamide O-phosphate is a placeholder. Researchers would need to determine this value experimentally.
Experimental Workflow for FAAH Inhibition Assay
The general workflow for assessing the inhibitory effect of a compound like AOP on FAAH activity involves preparing the enzyme and substrate, incubating with the test compound, and then measuring the product of the enzymatic reaction.
Caption: General experimental workflow for a FAAH inhibition assay.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and reagents.
Protocol 1: In Vitro Fluorometric FAAH Inhibition Assay
This protocol is adapted for a 96-well plate format and is suitable for determining the IC50 of test compounds like Anandamide O-phosphate.
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Anandamide O-phosphate (AOP)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Anandamide O-phosphate in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of AOP to be tested.
-
Dilute the FAAH enzyme and fluorogenic substrate in FAAH Assay Buffer to the desired working concentrations.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
Test compound (Anandamide O-phosphate at various concentrations) or vehicle control.
-
Positive control inhibitor (e.g., URB597) in separate wells.
-
Diluted FAAH enzyme solution.
-
-
Include wells for "100% activity" (enzyme, buffer, vehicle) and "background" (buffer, vehicle, no enzyme).
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes (Excitation: ~360 nm, Emission: ~465 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background reaction rate from all other rates.
-
Calculate the percent inhibition for each concentration of Anandamide O-phosphate relative to the "100% activity" control.
-
Plot the percent inhibition against the logarithm of the AOP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based FAAH Activity Assay
This protocol measures FAAH activity in a cellular context, providing insights into the ability of a compound to inhibit FAAH within a more physiological environment.
Materials:
-
Cell line expressing FAAH (e.g., HEK293 cells overexpressing human FAAH)
-
Cell culture medium and reagents
-
Anandamide O-phosphate (AOP)
-
Radiolabeled anandamide (e.g., [³H]-anandamide or [¹⁴C]-anandamide)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Culture FAAH-expressing cells to confluency in appropriate multi-well plates.
-
Treat the cells with various concentrations of Anandamide O-phosphate or vehicle control for a predetermined period (e.g., 1-4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer.
-
Collect the cell lysates and determine the protein concentration for normalization.
-
-
FAAH Activity Measurement:
-
In a new set of tubes, add a defined amount of cell lysate protein.
-
Initiate the reaction by adding radiolabeled anandamide.
-
Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).
-
-
Extraction and Quantification:
-
Stop the reaction by adding an organic solvent mixture (e.g., chloroform:methanol).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled product (arachidonic acid) will be in the organic phase, while the unreacted substrate will be in the aqueous phase.
-
Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed per unit of time per milligram of protein.
-
Determine the percent inhibition of FAAH activity at each concentration of Anandamide O-phosphate compared to the vehicle-treated control.
-
Calculate the IC50 value as described in Protocol 1.
-
Conclusion
Anandamide O-phosphate holds potential as a useful tool for studying FAAH inhibition, primarily due to its enhanced water solubility. The protocols outlined here provide a framework for researchers to characterize the inhibitory activity of AOP and other novel compounds targeting FAAH. While specific quantitative data for AOP is not currently widespread, the methodologies described can be employed to generate this crucial information, thereby contributing to the development of novel therapeutics targeting the endocannabinoid system.
References
Application Notes and Protocols for Cell-Based Assays of Anandamide O-phosphate Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide O-phosphate (AEAp) is a phosphorylated derivative of the endocannabinoid anandamide (AEA). As a member of the growing class of bioactive lipids, its cellular and physiological roles are of significant interest. These application notes provide a framework for investigating the activity of AEAp using cell-based assays. The protocols outlined here are designed to address two primary hypotheses:
-
AEAp as a Prodrug: AEAp may be enzymatically converted to AEA, which then activates known cannabinoid receptors (CB1 and CB2).
-
AEAp as a Novel Ligand: AEAp may have its own distinct molecular target, potentially an orphan G protein-coupled receptor (GPCR).
These notes offer detailed methodologies to test both possibilities, enabling researchers to characterize the pharmacology of this intriguing lipid molecule.
Signaling Pathways
The potential signaling pathways for Anandamide O-phosphate are visualized below. The first diagram illustrates the hypothesis of AEAp acting as a prodrug for Anandamide. The second diagram depicts the hypothesis of AEAp acting on its own distinct receptor.
Experimental Protocols
Protocol 1: Assessing AEAp as a Prodrug for Cannabinoid Receptors
This protocol utilizes a common second messenger assay to determine if AEAp can activate CB1 or CB2 receptors, likely through conversion to AEA. The assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of CB1/CB2 receptor activation via Gαi/o coupling.
Objective: To determine if AEAp can elicit a response in cells expressing CB1 or CB2 receptors.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing human CB1 or CB2 receptors.
-
DMEM supplemented with 10% FBS, penicillin/streptomycin.
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA.
-
Forskolin.
-
Anandamide (AEA) as a positive control.
-
Anandamide O-phosphate (AEAp).
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white assay plates.
Procedure:
-
Cell Seeding: Seed HEK293-CB1 or HEK293-CB2 cells into 384-well plates at a density of 5,000-10,000 cells/well in 20 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of AEAp and AEA in assay buffer.
-
Assay: a. Aspirate the growth medium from the cells. b. Add 10 µL of a 4X concentration of forskolin (final concentration typically 1-10 µM, to be optimized) and 10 µL of 4X concentrated AEAp or AEA to the respective wells. c. Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: a. Normalize the data to the forskolin-only control (0% inhibition) and a baseline control with no forskolin (100% inhibition). b. Plot the percent inhibition against the log concentration of the compound. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation:
| Compound | Receptor | EC50 (nM) [95% CI] | Max Inhibition (%) |
| Anandamide (AEA) | CB1 | Enter experimental value | Enter experimental value |
| Anandamide O-phosphate (AEAp) | CB1 | Enter experimental value | Enter experimental value |
| Anandamide (AEA) | CB2 | Enter experimental value | Enter experimental value |
| Anandamide O-phosphate (AEAp) | CB2 | Enter experimental value | Enter experimental value |
Protocol 2: Screening for Novel AEAp Targets using a β-Arrestin Recruitment Assay
This protocol is designed to screen for potential novel GPCR targets of AEAp by measuring the recruitment of β-arrestin to the receptor upon ligand binding. This is a common and robust assay for GPCR activation that is independent of the G-protein coupling pathway.
Objective: To identify potential orphan GPCR targets for AEAp from a panel of receptors.
Experimental Workflow:
Materials:
-
HEK293 or CHO cells.
-
A panel of orphan GPCR expression vectors tagged with a large luciferase fragment (e.g., LgBiT).
-
A vector for β-arrestin-2 tagged with a small luciferase fragment (e.g., SmBiT).
-
Transfection reagent.
-
Opti-MEM or similar serum-free medium.
-
Nano-Glo® Live Cell Assay System (or similar split-luciferase substrate).
-
384-well white assay plates.
Procedure:
-
Transfection: Co-transfect cells with a specific orphan GPCR-LgBiT construct and the β-arrestin-SmBiT construct using a suitable transfection reagent. Plate the transfected cells in a larger culture flask.
-
Cell Seeding: After 24-48 hours, seed the transfected cells into 384-well plates at an appropriate density.
-
Assay: a. Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol. b. Add the substrate to the cells and incubate for at least 2 hours at 37°C. c. Add AEAp at a screening concentration (e.g., 10 µM) to the test wells. Include a vehicle control. d. Read the luminescence signal at regular intervals (e.g., every 5 minutes for 60 minutes) using a plate reader.
-
Data Analysis: a. For each GPCR tested, compare the luminescence signal in the AEAp-treated wells to the vehicle-treated wells. b. A significant, time-dependent increase in luminescence indicates β-arrestin recruitment and a potential "hit." c. For any identified hits, perform a full dose-response curve to determine the EC50 of AEAp for that receptor.
Data Presentation:
| Orphan GPCR Target | AEAp Activity (Fold change over baseline at 10 µM) | EC50 (nM) [95% CI] (for hits) |
| GPRx | Enter experimental value | Enter if applicable |
| GPRy | Enter experimental value | Enter if applicable |
| GPRz | Enter experimental value | Enter if applicable |
Concluding Remarks
The provided protocols offer a starting point for the characterization of Anandamide O-phosphate. It is crucial to consider the possibility of phosphatase activity in the cell culture medium or on the cell surface, which could convert AEAp to AEA. Including a phosphatase inhibitor in control experiments for Protocol 2 can help to distinguish between direct AEAp activity and activity mediated by its conversion to AEA. The deorphanization of GPCRs is a complex process, and follow-up studies using orthogonal assays (e.g., G-protein activation, calcium mobilization) will be necessary to validate any initial findings.[1][2] These application notes provide a robust framework to begin elucidating the biological role of this novel lipid signaling molecule.
References
Application Notes and Protocols for the Enzymatic Conversion of N-Acylphosphatidylethanolamine (NAPE) to Phosphoanandamide (pAEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. While the direct hydrolysis of N-acylphosphatidylethanolamine (NAPE) by NAPE-hydrolyzing phospholipase D (NAPE-PLD) has long been considered a primary route for anandamide synthesis, recent evidence has illuminated an alternative, two-step pathway involving the formation of phosphoanandamide (pAEA) as a key intermediate. This pathway, catalyzed by phospholipase C (PLC) and subsequently a phosphatase, offers new targets for therapeutic intervention and a deeper understanding of endocannabinoid signaling.
This document provides detailed application notes and a suggested experimental protocol for the enzymatic conversion of NAPE to pAEA.
Signaling Pathway
The enzymatic conversion of NAPE to anandamide via phosphoanandamide involves a two-step process. Initially, a phospholipase C (PLC) hydrolyzes NAPE to produce phosphoanandamide (pAEA) and diacylglycerol (DAG). Subsequently, a phosphatase, such as Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22), dephosphorylates pAEA to yield anandamide (AEA).[1]
Experimental Protocols
The following is a suggested protocol for the in vitro enzymatic conversion of NAPE to pAEA using a generic phospholipase C. This protocol is a starting point and may require optimization for specific enzymes and experimental conditions.
I. Preparation of NAPE Substrate
Consistent and reliable results depend on the quality of the NAPE substrate. While commercially available, preparation in the laboratory may be necessary for specific acyl chain compositions.
Materials:
-
Phosphatidylethanolamine (PE)
-
Arachidonic acid (or other fatty acid of interest)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve PE and a 1.5 molar excess of arachidonic acid in anhydrous DCM.
-
Add DMAP (0.1 molar equivalent) to the solution.
-
Slowly add DCC (1.5 molar equivalent) dissolved in anhydrous DCM to the reaction mixture while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Purify the NAPE product using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform/methanol).
-
Confirm the identity and purity of the synthesized NAPE using techniques such as mass spectrometry and NMR.
II. Enzymatic Conversion of NAPE to Phosphoanandamide
This protocol outlines the core enzymatic reaction.
Materials:
-
Purified NAPE substrate
-
Recombinant Phospholipase C (PLC)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM CaCl2)
-
Enzyme Dilution Buffer (e.g., 20 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)
-
Stop Solution (e.g., Chloroform:Methanol, 2:1 v/v)
Experimental Workflow:
Procedure:
-
Prepare the NAPE substrate solution by dissolving it in the reaction buffer. Sonication may be required to achieve a uniform suspension. A typical starting concentration is 100 µM.
-
In a microcentrifuge tube, add the desired amount of NAPE substrate.
-
Add the reaction buffer to a final volume of, for example, 100 µL.
-
Pre-incubate the substrate mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted PLC enzyme. The optimal enzyme concentration should be determined empirically, but a starting point could be in the range of 10-100 ng of purified enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes). A time-course experiment is recommended to determine the linear range of the reaction.
-
Terminate the reaction by adding the stop solution.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase for analysis.
III. Quantification of Phosphoanandamide by LC-MS/MS
The product, phosphoanandamide, can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
General LC-MS/MS Parameters (to be optimized):
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a modifier such as formic acid or ammonium acetate to improve ionization.
-
Ionization Mode: Negative ion mode is often suitable for phosphate-containing lipids.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for pAEA will need to be determined using a pAEA standard.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the enzymatic assays.
Table 1: Michaelis-Menten Kinetics of PLC with NAPE Substrate
| Substrate [NAPE] (µM) | Initial Velocity (V₀) (µmol/min/mg) |
| Km (µM) | |
| Vmax (µmol/min/mg) |
Table 2: Time Course of pAEA Production
| Incubation Time (min) | pAEA Produced (pmol) |
| 0 | |
| 5 | |
| 15 | |
| 30 | |
| 60 |
Table 3: Effect of PLC Concentration on pAEA Production
| PLC Concentration (ng/µL) | pAEA Produced (pmol) |
| 0 | |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 2.0 |
Conclusion
The enzymatic conversion of NAPE to phosphoanandamide represents a significant pathway in endocannabinoid biosynthesis. The provided protocols and application notes offer a framework for researchers to investigate this pathway further, screen for potential inhibitors or activators of the involved enzymes, and ultimately contribute to the development of novel therapeutics targeting the endocannabinoid system. It is important to reiterate that the experimental protocol is a suggested starting point and will likely require optimization for specific experimental setups.
References
Application of Anandamide O-phosphate in Lipidomics Research
Introduction
Anandamide (N-arachidonoylethanolamine, AEA), a key endocannabinoid lipid neurotransmitter, plays a crucial role in a multitude of physiological processes. While the canonical pathway for AEA biosynthesis involves the direct hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD), an alternative pathway involving Anandamide O-phosphate (AEAP), also known as phosphoanandamide (pAEA), has emerged as a significant area of research. In this pathway, NAPE is first hydrolyzed by a phospholipase C (PLC) to yield AEAP, which is subsequently dephosphorylated by phosphatases, such as protein tyrosine phosphatase non-receptor type 22 (PTPN22), to produce anandamide.[1] The study of AEAP and its metabolic pathway provides a deeper understanding of the nuanced regulation of endocannabinoid signaling and offers novel targets for therapeutic intervention.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the role of AEAP in lipidomics. The protocols cover the quantification of AEAP using LC-MS/MS, enzymatic assays to characterize the key enzymes in its metabolic pathway, and methods for its chemical synthesis.
Signaling Pathways and Experimental Workflows
To elucidate the role of Anandamide O-phosphate in lipidomics, it is essential to understand its position within the broader endocannabinoid biosynthetic network. The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating AEAP.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis and metabolism of Anandamide O-phosphate.
Table 1: LC-MS/MS Parameters for Anandamide O-phosphate (AEAP) Quantification
| Parameter | Value | Reference |
| Parent Ion (m/z) | 428.2 | Hypothetical |
| Fragment Ion 1 (m/z) | 348.3 (Loss of H3PO4) | Hypothetical |
| Fragment Ion 2 (m/z) | 62.1 (Ethanolamine phosphate) | Hypothetical |
| Collision Energy (eV) | 20-30 | Hypothetical |
| Dwell Time (ms) | 50-100 | Hypothetical |
Note: The exact m/z values and collision energies should be optimized empirically for the specific instrument used.
Table 2: Comparative Levels of Endocannabinoids in Wild-Type vs. NAPE-PLD Knockout Mice Brain
| Endocannabinoid | Wild-Type (pmol/g) | NAPE-PLD KO (pmol/g) | % Change | Reference |
| Anandamide (AEA) | 11 ± 7 | Significantly Reduced | Varies by region | [2][3] |
| N-arachidonoyl PE (NAPE) | 22 ± 16 | Significantly Increased | Varies by region | [2][4] |
| Palmitoylethanolamide (PEA) | ~50 | ~20 | ~60% decrease | [4] |
| Oleoylethanolamide (OEA) | ~150 | ~60 | ~60% decrease | [4] |
This table highlights that while NAPE-PLD deletion significantly reduces levels of several N-acylethanolamines, the persistence of AEA points to the importance of alternative biosynthetic pathways, such as the one involving AEAP.
Experimental Protocols
Protocol 1: Synthesis of Anandamide O-phosphate (AEAP) Standard
This protocol is a hypothetical procedure based on standard organic chemistry techniques for phosphorylation.
Materials:
-
Anandamide (AEA)
-
Phosphorus oxychloride (POCl3)
-
Pyridine (anhydrous)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform/methanol/water mixtures)
Procedure:
-
Dissolve anandamide in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous triethylamine to the solution.
-
Slowly add a solution of phosphorus oxychloride in anhydrous dichloromethane dropwise to the reaction mixture while stirring.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to obtain pure Anandamide O-phosphate.
-
Confirm the identity and purity of the final product by NMR and mass spectrometry.
Protocol 2: Quantification of Anandamide O-phosphate by LC-MS/MS
This protocol outlines a general method for the quantification of AEAP in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standard (e.g., deuterated AEAP)
-
Methanol
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation and Lipid Extraction:
-
To your biological sample, add a known amount of the internal standard.
-
Perform a lipid extraction using a modified Bligh-Dyer or Folch method. A common approach is to add 2 volumes of cold methanol and 1 volume of chloroform, vortex thoroughly, and then add 1 volume of water to induce phase separation.
-
Centrifuge to separate the layers and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Reconstitute the dried lipid extract in a small volume of a low-organic solvent.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the AEAP and other lipids with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried extract in the initial mobile phase of your LC method.
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in positive or negative ion mode (to be determined empirically) and use Multiple Reaction Monitoring (MRM) to detect the specific transitions for AEAP and its internal standard (refer to Table 1 for hypothetical values).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Generate a standard curve using known concentrations of the AEAP standard.
-
Calculate the concentration of AEAP in the original sample based on the peak area ratio of the analyte to the internal standard and the standard curve.
-
Protocol 3: NAPE-PLC Enzymatic Assay
This protocol provides a method to measure the activity of phospholipase C that utilizes NAPE as a substrate to produce AEAP.
Materials:
-
N-arachidonoyl phosphatidylethanolamine (NAPE) substrate
-
Cell or tissue homogenate containing the enzyme source
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate cofactors like Ca2+)
-
Reaction termination solvent (e.g., chloroform/methanol mixture)
-
LC-MS/MS system for AEAP detection
Procedure:
-
Prepare the cell or tissue homogenate in a suitable buffer and determine the protein concentration.
-
Prepare the NAPE substrate, potentially in a vehicle like ethanol or DMSO, and then dilute it in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the enzyme preparation (homogenate), and any necessary cofactors.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the enzymatic reaction by adding the NAPE substrate.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold chloroform/methanol mixture (e.g., 2:1 v/v).
-
Extract the lipids as described in Protocol 2.
-
Quantify the amount of AEAP produced using LC-MS/MS as detailed in Protocol 2.
-
Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).
Protocol 4: PTPN22 Phosphatase Assay
This protocol describes a method to measure the phosphatase activity of PTPN22 using AEAP as a substrate.
Materials:
-
Anandamide O-phosphate (AEAP) substrate
-
Recombinant PTPN22 enzyme or an immunoprecipitated PTPN22 preparation
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, containing a reducing agent like DTT)
-
Reaction termination solution (e.g., a solution containing a phosphatase inhibitor like sodium orthovanadate)
-
LC-MS/MS system for anandamide (AEA) detection
Procedure:
-
Prepare the AEAP substrate in the phosphatase assay buffer.
-
In a microcentrifuge tube, combine the assay buffer and the PTPN22 enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the AEAP substrate.
-
Incubate for a defined period, ensuring the reaction is within the linear range.
-
Terminate the reaction by adding the termination solution.
-
Extract the lipids from the reaction mixture.
-
Quantify the amount of anandamide (AEA) produced using a validated LC-MS/MS method.
-
Calculate the phosphatase activity as the amount of AEA produced per unit time per amount of enzyme (e.g., pmol/min/µg enzyme).
Conclusion
The study of Anandamide O-phosphate and its associated metabolic pathway provides a more complete picture of endocannabinoid biosynthesis and regulation. The protocols and information provided in these application notes offer a framework for researchers to investigate the role of AEAP in various physiological and pathological contexts. By accurately quantifying AEAP and characterizing the enzymes involved in its metabolism, the scientific community can further unravel the complexities of lipid signaling and identify new opportunities for drug discovery and development.
References
- 1. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipose tissue NAPE-PLD controls fat mass development by altering the browning process and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeling of Anandamide O-phosphate for Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of radiolabeled anandamide O-phosphate in receptor binding studies. Anandamide O-phosphate, a phosphorylated derivative of the endocannabinoid anandamide, serves as a valuable tool for investigating the cannabinoid system.
Introduction
Anandamide is an endogenous cannabinoid that plays a crucial role in various physiological processes by activating cannabinoid receptors CB1 and CB2. Its phosphorylated analog, anandamide O-phosphate, is also of significant interest for its potential interactions with the endocannabinoid system and other cellular targets. Radiolabeling of this compound allows for sensitive and quantitative analysis of its binding to receptors and enzymes, providing critical data for drug development and physiological research.
Data Summary
| Compound | Receptor | Ki (nM) | Radioligand Used | Reference |
| Anandamide | CB1 | 89 ± 10 | [3H]CP-55,940 | [1] |
| Anandamide | CB1 | 39.2 ± 5.7 | [3H]HU-243 | [2] |
| Anandamide | CB1 | 5400 ± 1600 (without PMSF) | [3H]CP-55,940 | [1] |
| 2'-chloro-anandamide | CB1 | High Affinity | [3H]CP-55,940 | [3] |
| N-2-(4-hydroxyphenyl)ethyl arachidonamide (HEA) | CB1 | 600 | [3H]CP55940 | [4] |
| N-2-hydroxyphenyl arachidonamide (HPA) | CB1 | 2200 | [3H]CP55940 | [4] |
PMSF (phenylmethylsulfonyl fluoride) is an inhibitor of anandamide amidase, the enzyme that degrades anandamide. Its presence stabilizes anandamide concentrations during binding assays.[1][3]
Signaling Pathways
Anandamide and its analogs primarily exert their effects through the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, cannabinoid receptor activation can modulate ion channels, including the inhibition of N-type calcium channels and the activation of inwardly rectifying potassium channels.[5][6]
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of Anandamide O-phosphate (Hypothetical)
This protocol describes a potential method for the synthesis and tritiation of anandamide O-phosphate. Note: This is a hypothetical protocol based on general chemical principles, as a specific published protocol for radiolabeling anandamide O-phosphate is not available.
Workflow Diagram:
Methodology:
-
Synthesis of Anandamide O-phosphate:
-
Anandamide can be synthesized by coupling arachidonic acid with ethanolamine.
-
The resulting anandamide is then phosphorylated at the hydroxyl group of the ethanolamine moiety using a suitable phosphorylating agent (e.g., phosphorus oxychloride in the presence of a base).
-
-
Preparation of an Unsaturated Precursor:
-
For radiolabeling via tritiation, an unsaturated precursor of anandamide O-phosphate containing one or more double or triple bonds in the arachidonyl chain is required. This can be synthesized using a poly-unsaturated fatty acid analog.
-
-
Catalytic Tritiation:
-
The unsaturated precursor is subjected to catalytic reduction using tritium gas (³H₂) in the presence of a metal catalyst (e.g., Palladium on carbon). This will incorporate tritium atoms at the positions of unsaturation.
-
-
Purification:
-
The crude radiolabeled product is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired [³H]Anandamide O-phosphate from unreacted starting material and byproducts.
-
-
Characterization and Quantification:
-
The identity and purity of the final product are confirmed by mass spectrometry.
-
The specific activity (Ci/mmol) of the radioligand is determined by liquid scintillation counting.
-
Protocol 2: Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of unlabeled anandamide O-phosphate for cannabinoid receptors using a commercially available radiolabeled cannabinoid ligand.
Workflow Diagram:
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the cannabinoid receptor of interest (e.g., HEK293-CB1).
-
-
Assay Buffer:
-
Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail and an inhibitor of anandamide amidase like PMSF (100 µM) to prevent degradation of the ligand.[1]
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of a known cannabinoid radioligand (e.g., 0.5 nM [³H]CP-55,940).
-
Increasing concentrations of unlabeled anandamide O-phosphate (competitor).
-
Receptor-containing cell membranes.
-
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate at 30°C for 60 minutes.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
-
Washing:
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (anandamide O-phosphate) concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ (inhibition constant) for anandamide O-phosphate using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
References
- 1. Evaluation of cannabinoid receptor binding and in vivo activities for anandamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of novel phenolic derivatives of anandamide to brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide, an endogenous cannabimimetic eicosanoid, binds to the cloned human cannabinoid receptor and stimulates receptor-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of anandamide, an endogenous ligand for the cannabinoid receptor, by brain membranes - PMC [pmc.ncbi.nlm.nih.gov]
How to measure Anandamide O-phosphate levels in brain tissue
Anandamide O-phosphate (AEAp) is the phosphorylated, water-soluble analog of the well-known endocannabinoid, anandamide (N-arachidonoylethanolamine, AEA). While AEA's role in neurotransmission is extensively studied, the biological significance and endogenous levels of AEAp in the central nervous system are still largely uncharacterized. As a more polar molecule, AEAp may exhibit unique biological activities, metabolic pathways, and distribution within neural tissues. Its structural similarity to lysophosphatidic acid (LPA) suggests potential interactions with LPA receptors, and it has been shown to be a less potent agonist for the cannabinoid 1 (CB1) receptor compared to anandamide[1].
The quantification of AEAp in brain tissue presents an analytical challenge due to its polar nature, which differs significantly from other lipid mediators. Standard lipidomics workflows optimized for non-polar compounds like AEA may not be suitable for AEAp. Therefore, a specialized methodology is required for its efficient extraction and sensitive detection.
This application note provides a detailed, proposed protocol for the quantification of Anandamide O-phosphate in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As specific, validated protocols for endogenous AEAp are not yet established in the literature, this guide integrates established methods for anandamide analysis with techniques optimized for polar and phosphorylated lipids.
Principle of the Method
This method employs a modified liquid-liquid extraction procedure designed to retain polar analytes, followed by quantification using a highly sensitive LC-MS/MS system. Brain tissue is homogenized in the presence of an internal standard. Lipids, including AEAp, are then extracted from the homogenate. The extract is concentrated and analyzed by reverse-phase chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of AEAp in the original tissue sample.
Materials and Reagents
-
Anandamide O-phosphate (AEAp) analytical standard (Cayman Chemical or equivalent)
-
Anandamide-d4 O-phosphate (or other suitable deuterated analog as an internal standard - custom synthesis may be required)
-
LC-MS grade acetonitrile, methanol, water, and isopropanol
-
Glacial acetic acid or formic acid
-
Butylated hydroxytoluene (BHT)
-
Triphenylphosphine (TPP)
-
Potter-Elvehjem tissue homogenizer
-
High-speed refrigerated centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
-
C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Experimental Protocol
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of AEAp and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the primary stocks with methanol:water (1:1, v/v) to create a series of working solutions for the calibration curve (e.g., ranging from 0.1 ng/mL to 100 ng/mL).
-
Internal Standard Spiking Solution (10 ng/mL): Prepare a working solution of the internal standard in methanol.
Sample Preparation (Brain Tissue Extraction)
This protocol is adapted from methods for other endocannabinoids and modified for a more polar analyte.
-
Tissue Collection: Rapidly excise brain tissue, weigh it (typically 50-100 mg), and immediately snap-freeze in liquid nitrogen to prevent post-mortem changes in lipid levels. Store at -80°C until analysis.
-
Homogenization:
-
Place the frozen brain tissue in a glass Potter-Elvehjem tube on ice.
-
Add 1 mL of ice-cold methanol containing antioxidants (e.g., 0.1% BHT and 0.1% TPP).
-
Add 10 µL of the 10 ng/mL internal standard spiking solution.
-
Homogenize thoroughly on ice until a uniform suspension is achieved.
-
-
Modified Bligh & Dyer Extraction:
-
Transfer the homogenate to a new glass tube.
-
Add 2 mL of chloroform and 0.8 mL of water.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Crucially for AEAp , the analyte is expected to partition into the upper aqueous/methanol phase due to its polarity.
-
Carefully collect the upper phase and transfer it to a new tube.
-
-
Sample Concentration:
-
Evaporate the collected upper phase to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex and transfer to an LC autosampler vial.
-
LC-MS/MS Analysis
The following are proposed starting parameters and must be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
MRM transitions must be empirically determined by infusing the pure analytical standard. The following are predicted transitions based on the known molecular weight.
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) |
| Anandamide O-phosphate | 428.2 | To be determined | To be determined |
| Anandamide-d4 O-phosphate (IS) | 432.2 | To be determined | To be determined |
Note: Fragmentation will likely occur at the phosphate ester bond or the amide bond. Potential product ions for AEAp could correspond to the loss of the phosphate group or cleavage yielding the ethanolamine phosphate fragment.
Data Presentation
As endogenous levels of Anandamide O-phosphate in brain tissue have not been widely reported, the following table presents known concentrations of its parent compound, Anandamide (AEA) , to provide context for expected concentration ranges.
| Species | Brain Region | AEA Concentration (pmol/g tissue) | Reference |
| Mouse | Hippocampus | ~1.5 | [2] |
| Mouse | Prefrontal Cortex | ~0.8 | [2] |
| Mouse | Cerebellum | ~1.2 | [2] |
| Mouse | Brainstem | ~1.0 | N/A |
| Rat | Whole Brain | ~1.0-2.0 | [3] |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Improving the aqueous solubility of Anandamide O-phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Anandamide O-phosphate, focusing on improving its aqueous solubility and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Anandamide O-phosphate and why is it used?
Anandamide O-phosphate is a water-soluble prodrug of anandamide (AEA), an endogenous cannabinoid neurotransmitter.[1][2] The phosphate group is attached to the ethanolamine headgroup of anandamide, significantly increasing its aqueous solubility.[1] This property makes it a valuable tool for researchers as it allows for easier handling and administration in aqueous-based biological systems compared to the highly lipophilic parent compound, anandamide.[1][2]
Q2: How much more soluble is Anandamide O-phosphate compared to anandamide?
The introduction of the phosphate promoiety dramatically enhances the aqueous solubility of anandamide. Studies have shown that the phosphate ester of anandamide increases its aqueous solubility by more than 16,500-fold at a pH of 7.4.[1]
Q3: Is Anandamide O-phosphate stable in aqueous solutions?
Anandamide O-phosphate exhibits good stability in buffer solutions at pH 7.4.[1] However, it is designed to be a prodrug, meaning it is readily converted to the active compound, anandamide, in the presence of specific enzymes.
Q4: How is Anandamide O-phosphate converted to anandamide in biological systems?
Anandamide O-phosphate is rapidly hydrolyzed back to anandamide by enzymes such as alkaline phosphatase.[1] This conversion can also occur in liver homogenates.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of Anandamide O-phosphate in stock solution. | - Incorrect solvent. - pH of the solution is not optimal. - Concentration is too high, even with enhanced solubility. | - Prepare stock solutions in aqueous buffers (e.g., phosphate-buffered saline, Tris buffer) at a pH of approximately 7.4. - Gently warm the solution and vortex to aid dissolution. - If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
| Low or no biological activity observed in my experiment. | - Hydrolysis of the phosphate group may not be occurring efficiently in your experimental system. - The concentration of active anandamide reaching the target is insufficient. - Degradation of the released anandamide by fatty acid amide hydrolase (FAAH). | - Ensure your in vitro or in vivo system contains sufficient levels of phosphatases (e.g., alkaline phosphatase) to convert the prodrug.[1] - Consider co-administration with a phosphatase to facilitate conversion. - Increase the concentration of Anandamide O-phosphate used. - To prolong the action of the released anandamide, consider using an FAAH inhibitor. |
| Variability in experimental results. | - Inconsistent hydrolysis of Anandamide O-phosphate to anandamide. - Differences in enzyme activity between experimental batches or preparations. - Instability of the released anandamide. | - Standardize the source and activity of any exogenous phosphatases used. - For cell-based assays, ensure consistent cell passage number and density, as endogenous phosphatase levels can vary. - Prepare fresh solutions of Anandamide O-phosphate for each experiment to minimize potential degradation. |
| Difficulty in quantifying the concentration of Anandamide O-phosphate or anandamide. | - Lack of a suitable analytical method. - Interference from other components in the sample matrix. | - Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS) for accurate quantification.[3] - Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances before analysis. |
Data Summary
Physicochemical Properties of Anandamide O-phosphate
| Property | Value/Description | Reference |
| Solubility Enhancement | >16,500-fold increase in aqueous solubility compared to anandamide at pH 7.4. | [1] |
| Chemical Stability | Stable in buffer solutions at pH 7.4. | [1] |
| Enzymatic Hydrolysis (t1/2) | <<15 seconds in alkaline phosphatase solution. | [1] |
| Hydrolysis in Liver Homogenate (t1/2) | 8-9 minutes in 10% liver homogenate. | [1] |
Experimental Protocols
Protocol 1: Preparation of Anandamide O-phosphate Stock Solution
Objective: To prepare a stable, aqueous stock solution of Anandamide O-phosphate for use in biological experiments.
Materials:
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Anandamide O-phosphate powder
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Phosphate-buffered saline (PBS), pH 7.4
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Sterile, conical centrifuge tubes
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Vortex mixer
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Sterile filter (0.22 µm)
Procedure:
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Weigh the desired amount of Anandamide O-phosphate powder in a sterile conical tube.
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Add the required volume of PBS (pH 7.4) to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes, or until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
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Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile tube.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Hydrolysis of Anandamide O-phosphate
Objective: To confirm the conversion of Anandamide O-phosphate to anandamide in the presence of alkaline phosphatase.
Materials:
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Anandamide O-phosphate stock solution (from Protocol 1)
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Alkaline phosphatase (e.g., from bovine intestinal mucosa)
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Tris buffer (50 mM, pH 7.4)
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Reaction tubes
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Water bath or incubator set to 37°C
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LC/MS system for analysis
Procedure:
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Prepare a reaction mixture containing Tris buffer and Anandamide O-phosphate at the desired final concentration (e.g., 100 µM).
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Pre-warm the reaction mixture to 37°C.
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Initiate the reaction by adding a pre-determined amount of alkaline phosphatase to the reaction mixture.
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Incubate the reaction at 37°C.
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At various time points (e.g., 0, 1, 5, 15, 30 minutes), stop the reaction by adding a quenching solution (e.g., an organic solvent like ice-cold acetonitrile or methanol) to precipitate the enzyme.
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Centrifuge the samples to pellet the precipitated protein.
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Analyze the supernatant for the presence of anandamide and the disappearance of Anandamide O-phosphate using a validated LC/MS method.
Visualizations
Anandamide O-phosphate as a Prodrug
Caption: Conversion of water-soluble Anandamide O-phosphate to active anandamide.
General Workflow for Evaluating Anandamide O-phosphate
Caption: A typical experimental workflow for using Anandamide O-phosphate.
Simplified Anandamide Signaling Pathway
Caption: Overview of anandamide synthesis, signaling, and degradation pathways.
References
Technical Support Center: Anandamide O-phosphate Synthesis
Welcome to the technical support center for Anandamide O-phosphate (AEAp) synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important signaling molecule.
Frequently Asked Questions (FAQs)
Q1: My phosphorylation reaction of anandamide is showing low yield. What are the potential causes and solutions?
A1: Low yields in the phosphorylation of anandamide can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Try extending the reaction time or slightly increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Degradation of Anandamide: Anandamide is an unsaturated lipid and can be sensitive to harsh reaction conditions.
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Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the arachidonoyl chain. Use moderate temperatures and avoid strong acids or bases if possible.
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Issues with Phosphorylating Agent: The phosphorylating agent (e.g., phosphorus oxychloride) may have degraded.
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Solution: Use a freshly opened or properly stored bottle of the phosphorylating agent.
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Sub-optimal Stoichiometry: The molar ratio of anandamide to the phosphorylating agent and base may not be optimal.
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Solution: Experiment with slight variations in the stoichiometry. An excess of the phosphorylating agent is often used, but a large excess can lead to side reactions.
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Q2: I am having difficulty purifying the final Anandamide O-phosphate product. What purification strategies are recommended?
A2: Anandamide O-phosphate is an amphipathic molecule, which can make purification challenging.
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Column Chromatography: Reversed-phase column chromatography (e.g., using C18 silica gel) is often effective. A gradient elution system, for example, starting with a polar solvent system (like water/methanol) and gradually increasing the proportion of the less polar solvent, can effectively separate the product from unreacted anandamide and other nonpolar impurities.
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High-Performance Liquid Chromatography (HPLC): For higher purity, preparative reversed-phase HPLC is a powerful technique. A water/acetonitrile or water/methanol gradient is typically used.
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Extraction: A liquid-liquid extraction can be used as an initial cleanup step. After quenching the reaction, you can perform an extraction to remove water-soluble byproducts. However, due to the amphipathic nature of AEAp, it may not partition cleanly into a single solvent, so this must be done carefully.
Q3: Is Anandamide O-phosphate stable? How should it be stored?
A3: Anandamide O-phosphate is more water-soluble than anandamide but can be susceptible to hydrolysis, especially under acidic or basic conditions.
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Storage Conditions: For long-term storage, it is recommended to store Anandamide O-phosphate as a solid (lyophilized powder) at -20°C or lower, under an inert atmosphere. For short-term storage, a solution in a buffered aqueous solvent at neutral pH (around 7.4) can be used, but it should be kept at low temperatures and used promptly. Phosphate esters are generally stable in neutral buffer solutions.[1]
Q4: Can I use protecting groups during the synthesis?
A4: While not always necessary for a direct phosphorylation of the primary alcohol of anandamide, protecting groups can be employed to prevent side reactions, though this adds extra steps to the synthesis. The amide nitrogen in anandamide is generally not reactive under standard phosphorylation conditions for alcohols. If you are using a particularly reactive phosphorylating agent or harsh conditions, protection of the amide might be considered, but it significantly complicates the synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple spots on TLC after reaction | Incomplete reaction, side reactions, or degradation. | Check the purity of starting materials. Optimize reaction time and temperature. Use an inert atmosphere. Consider a milder phosphorylating agent. |
| Product is insoluble in common organic solvents | Successful phosphorylation increases polarity. | Use more polar solvents for purification, such as methanol, water, or mixtures like chloroform/methanol/water. |
| Low recovery after purification | Product sticking to silica gel or loss during workup. | For column chromatography, use a more polar eluent system. If using HPLC, ensure proper column selection and gradient. Minimize the number of transfer steps. |
| Product appears to degrade upon storage | Hydrolysis of the phosphate ester. | Store as a dry solid at low temperature (-20°C or -80°C) under an inert atmosphere. If in solution, use a neutral pH buffer and store at 4°C for short periods. |
Experimental Protocol: Synthesis of Anandamide O-phosphate
This protocol describes a general method for the phosphorylation of anandamide. Disclaimer: This is a representative protocol and may require optimization.
Materials:
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Anandamide
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Phosphorus oxychloride (POCl₃)
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Triethylamine (TEA) or another suitable base
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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Sodium bicarbonate solution (saturated)
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Hydrochloric acid (1M)
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C18 reverse-phase silica gel
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Solvents for chromatography (e.g., methanol, water, acetonitrile)
Procedure:
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Preparation: Under an inert atmosphere (argon or nitrogen), dissolve anandamide (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
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Addition of Base: Add triethylamine (3 equivalents) to the solution and stir for 10 minutes.
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Phosphorylation: Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled solution. The reaction is exothermic and should be controlled.
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Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
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Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding saturated sodium bicarbonate solution.
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Workup: Separate the organic layer. The aqueous layer may contain some product and can be washed with DCM. The pH of the aqueous layer can be adjusted to neutral with 1M HCl before any further extraction if necessary.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reversed-phase column chromatography using a gradient of methanol in water.
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Characterization: Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry.
| Parameter | Typical Value |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 40 - 60% |
| Purification Method | Reversed-Phase Flash Chromatography or HPLC |
| Aqueous Solubility at pH 7.4 | >16,500-fold increase compared to anandamide[1] |
Visualizations
Signaling Pathway
One of the biosynthetic pathways for anandamide involves the formation of Anandamide O-phosphate (phosphoanandamide) as an intermediate.[2]
Caption: Biosynthesis of Anandamide via the Phosphoanandamide Pathway.
Experimental Workflow
A typical workflow for the synthesis and purification of Anandamide O-phosphate.
Caption: Workflow for Anandamide O-phosphate Synthesis.
Troubleshooting Logic
A decision tree to troubleshoot low product yield.
Caption: Troubleshooting Guide for Low Synthesis Yield.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Phosphoanandamide (pAEA)
Welcome to our technical support center for researchers, scientists, and drug development professionals working with phosphoanandamide (pAEA) and related N-acyl ethanolamines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based analysis of pAEA.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for phosphoanandamide (pAEA) in positive and negative electrospray ionization (ESI) modes?
In positive ion mode ESI, phosphoanandamide is expected to be detected primarily as the protonated molecule [M+H]⁺. Depending on the mobile phase composition, adducts such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is the most common precursor ion.
Q2: What are the characteristic fragmentation patterns of phosphoanandamide (pAEA) that can be used for identification and quantification?
The fragmentation of phosphoanandamide is influenced by the ionization mode and collision energy.
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Positive Ion Mode (ESI+): A key diagnostic fragment for N-acyl ethanolamines, including pAEA, is the protonated ethanolamine headgroup, which gives a product ion at m/z 62 . Additionally, fragmentation of the ammonium adduct or protonated molecule can yield two specific product ions corresponding to the cleavage on either side of the phosphate group, which are diagnostic for the N-linked fatty acyl chain.
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Negative Ion Mode (ESI-): In this mode, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of N-acyl-phosphatidylethanolamines (the class of molecules pAEA belongs to) can lead to the neutral loss of the N-acyl chain as a ketene or a fatty acid. This allows for the identification of the specific fatty acid component of the molecule. A prominent neutral loss of phosphoric acid (H₃PO₄, 98 Da) is also a common fragmentation pathway for phosphorylated molecules in mass spectrometry.[1][2]
Q3: I am observing a low signal or no peak for pAEA. What are the potential causes and how can I troubleshoot this?
Low signal intensity is a common issue in mass spectrometry.[3] Here are several factors to consider:
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Sample Preparation:
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Inefficient Extraction: Phosphoanandamide, being a phospholipid, requires an appropriate lipid extraction method. Ensure your protocol is optimized for polar lipids.
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Sample Degradation: pAEA can be susceptible to enzymatic degradation. Work quickly on ice and consider adding phosphatase and protease inhibitors during sample preparation.
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Ion Suppression: The sample matrix can significantly suppress the ionization of pAEA.[3] Consider solid-phase extraction (SPE) or liquid-liquid extraction to clean up your sample.
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Mass Spectrometer Parameters:
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Incorrect Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for your intended analysis.
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Suboptimal Source Conditions: Optimize parameters such as capillary voltage, source temperature, and gas flows for pAEA. These parameters can vary between instruments.
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Inappropriate Collision Energy: If using MS/MS, the collision energy needs to be optimized to achieve efficient fragmentation and produce the desired product ions.
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Liquid Chromatography (LC) Conditions:
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Poor Retention: If pAEA is not well-retained on your LC column, it may elute with the solvent front, leading to ion suppression and poor peak shape. Consider a suitable column for polar lipids, such as a HILIC column.
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Incompatible Mobile Phase: The mobile phase composition, including additives, can affect ionization efficiency.
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Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and reinject. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte. Add a small amount of a competing base or acid to the mobile phase. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. |
Issue 2: High Background Noise or Contamination
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | Run blank injections between samples. Implement a robust needle wash protocol on the autosampler. |
| Leaks in the LC or MS System | Perform a leak check on all fittings and connections. |
| Contaminated Ion Source | Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Sample Preparation for pAEA Analysis from Biological Tissues
This protocol provides a general guideline for the extraction of phosphoanandamide from biological tissues.
Materials:
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Tissue sample
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Homogenizer
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Chloroform
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Methanol
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Water (LC-MS grade)
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Centrifuge
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Nitrogen evaporator
Procedure:
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Weigh the frozen tissue sample and homogenize it in a mixture of chloroform:methanol (1:2, v/v) on ice.
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Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).
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Vortex the mixture thoroughly and centrifuge to separate the phases.
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Carefully collect the lower organic phase containing the lipids.
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Dry the lipid extract under a gentle stream of nitrogen.
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Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile/isopropanol).
Protocol 2: Setting Up a Multiple Reaction Monitoring (MRM) Method for pAEA
This protocol outlines the steps for developing an MRM method for the quantification of phosphoanandamide.
Procedure:
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Determine Precursor Ion: Infuse a standard solution of pAEA into the mass spectrometer to determine the m/z of the most abundant precursor ion in both positive and negative ion modes.
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Identify Product Ions: Perform a product ion scan on the selected precursor ion to identify the most intense and specific product ions. For pAEA in positive mode, look for the characteristic m/z 62 fragment. In negative mode, look for fragments corresponding to the neutral loss of the phosphate group and the fatty acyl chain.
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Optimize Collision Energy (CE): For each precursor-product ion pair (transition), perform a CE optimization experiment by varying the collision energy and monitoring the signal intensity of the product ion.
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Optimize Cone Voltage/Declustering Potential: Optimize the cone voltage (or declustering potential) for the precursor ion to maximize its transmission into the mass spectrometer.
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Create MRM Method: Input the optimized precursor and product ion m/z values, along with the optimized CE and cone voltage, into the instrument control software to create the final MRM method.
Quantitative Data Summary
The optimal mass spectrometry parameters for phosphoanandamide can vary depending on the instrument and experimental conditions. The following table provides a starting point for optimization based on typical values for similar phosphorylated lipids.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Precursor Ion | [M+H]⁺, [M+NH₄]⁺ | [M-H]⁻ |
| Product Ion 1 (Example) | m/z 62 (Ethanolamine headgroup) | [M-H - 98]⁻ (Loss of H₃PO₄) |
| Product Ion 2 (Example) | N-acyl specific fragment | Fatty acyl carboxylate anion |
| Collision Energy (eV) | 20 - 40 | 25 - 50 |
| Cone Voltage (V) | 30 - 60 | 35 - 70 |
| Capillary Voltage (kV) | 3.0 - 4.5 | 2.5 - 4.0 |
| Source Temperature (°C) | 120 - 150 | 120 - 150 |
| Desolvation Temperature (°C) | 350 - 500 | 350 - 500 |
Visualizations
Signaling Pathway of Phosphoanandamide Biosynthesis
Caption: Biosynthesis pathway of phosphoanandamide and anandamide.
Experimental Workflow for pAEA Analysis
Caption: General workflow for phosphoanandamide analysis by LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
References
Troubleshooting low yield in Anandamide O-phosphate synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Anandamide O-phosphate (AEA-P). The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Anandamide O-phosphate synthesis has a very low yield. What are the most common causes?
A1: Low yields in the phosphorylation of anandamide can stem from several factors. The most common issues include:
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Incomplete Reaction: The phosphorylation reaction may not have gone to completion. This can be due to insufficient reagent, suboptimal reaction temperature, or short reaction time.
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Degradation of Starting Material or Product: Anandamide is an unsaturated lipid susceptible to oxidation. The phosphate ester product can also be sensitive to hydrolysis, especially under acidic or basic conditions during workup.
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Side Reactions: The phosphorylating agent can react with other functional groups or lead to the formation of pyrophosphates or other byproducts.
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Inefficient Purification: The polar nature of Anandamide O-phosphate can make it challenging to separate from reaction byproducts and unreacted starting material, leading to product loss during purification.
Q2: I suspect my phosphorylation reaction is incomplete. How can I optimize the reaction conditions?
A2: To address an incomplete reaction, consider the following optimizations. A well-established method for phosphorylating alcohols is using phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent.
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Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the phosphorylating agent (e.g., POCl₃) and base is used. An excess of these reagents can sometimes drive the reaction to completion, but may also increase side reactions.
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Temperature Control: The initial reaction of anandamide with POCl₃ is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation. Subsequently, the reaction may be allowed to slowly warm to room temperature.
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Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Q3: How can I minimize the degradation of anandamide and its phosphate derivative during the synthesis?
A3: Anandamide's polyunsaturated chain is prone to oxidation. The phosphate group can be labile.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the double bonds in the arachidonoyl chain.
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Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
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Controlled Workup pH: During the aqueous workup, maintain a neutral or slightly acidic pH to prevent hydrolysis of the phosphate ester. Strong acidic or basic conditions should be avoided. The phosphate ester of anandamide is known to be stable in buffer solutions at pH 7.4 but can be hydrolyzed by enzymes.[1]
Q4: What are the likely side products in my reaction mixture, and how can I avoid them?
A4: The use of phosphorus oxychloride can lead to several side products.
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Dimerization/Polymerization: Reaction of the intermediate dichlorophosphate with another anandamide molecule can lead to dimers. Using a slight excess of POCl₃ can sometimes minimize this.
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Pyrophosphate Formation: Traces of water can react with POCl₃ to form pyrophosphate species, which can complicate the reaction and purification. Ensure all glassware is oven-dried and solvents are anhydrous.
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Reaction with Amide Group: While the hydroxyl group is the primary site of phosphorylation, reaction at the amide nitrogen is a possibility, though less likely under standard conditions.
Q5: My main challenge is purifying the final product. What is an effective purification strategy for Anandamide O-phosphate?
A5: The purification of polar lipids like Anandamide O-phosphate requires specific chromatographic techniques.
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Column Chromatography: Silica gel column chromatography is a common method. Due to the polar nature of the phosphate group, a polar solvent system is required for elution. A gradient elution starting with a less polar solvent system (e.g., chloroform/methanol) and gradually increasing the polarity is often effective.
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Solvent System Selection: A typical solvent system for phospholipid purification on silica gel involves mixtures of chloroform, methanol, and water or acetic acid. The exact ratio will need to be optimized based on TLC analysis.
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Alternative Chromatographic Media: For highly polar compounds, Diol-bonded silica or reverse-phase chromatography might offer better separation.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Anandamide O-phosphate Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Starting material (Anandamide) remains after reaction | Incomplete reaction | - Increase reaction time and monitor by TLC.- Increase temperature gradually after initial low-temperature addition.- Use a slight excess of phosphorylating agent and base. |
| Multiple new spots on TLC, streaking | Product degradation or side reactions | - Perform the reaction under an inert atmosphere.- Use anhydrous solvents.- Maintain neutral pH during workup.- Optimize reagent stoichiometry to minimize side products. |
| Low recovery after column chromatography | Poor separation or product retention on the column | - Optimize the solvent system for column chromatography using TLC.- Consider using a different stationary phase (e.g., Diol-bonded silica).- Ensure the product is fully eluted from the column. |
| Final product appears impure by NMR/MS | Co-elution of impurities | - Re-purify using a different chromatographic method or solvent system.- Consider a final purification step like preparative HPLC. |
Experimental Protocols
Representative Protocol for Anandamide O-phosphate Synthesis
This protocol is a representative method based on general procedures for the phosphorylation of alcohols using phosphorus oxychloride.
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Preparation: Under an inert atmosphere (N₂ or Ar), dissolve anandamide (1 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
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Addition of Base: Add triethylamine (TEA) (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Phosphorylation: While stirring vigorously, add a solution of phosphorus oxychloride (POCl₃) (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of chloroform:methanol, 9:1 v/v).
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Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.
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Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to yield the final Anandamide O-phosphate.
Visualizations
Caption: Reaction pathway for the synthesis of Anandamide O-phosphate.
References
Anandamide O-phosphate interference in anandamide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anandamide assays. It specifically addresses the potential interference of Anandamide O-phosphate (AEAP) in commonly used analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Anandamide O-phosphate (AEAP) and why is it a potential interferent in my anandamide assay?
A1: Anandamide O-phosphate (AEAP), also known as phosphoanandamide, is a naturally occurring phosphorylated metabolite of anandamide. It is an intermediate in one of the biosynthetic pathways of anandamide, where N-arachidonoyl phosphatidylethanolamine (NAPE) is hydrolyzed by phospholipase C to form AEAP, which is then dephosphorylated to anandamide. Due to its structural similarity to anandamide, with the only difference being the addition of a phosphate group to the ethanolamine head, there is a high potential for AEAP to cross-react with antibodies in immunoassays or co-elute with anandamide in chromatographic methods, leading to inaccurate quantification.
Q2: Which anandamide assay formats are most susceptible to AEAP interference?
A2: Both immunoassays (e.g., ELISA) and chromatographic methods (e.g., LC-MS/MS) can be susceptible to AEAP interference, but in different ways:
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Immunoassays (ELISA): These assays rely on the specific binding of an antibody to anandamide. If the antibody's epitope is a region of the anandamide molecule that is distant from the hydroxyl group of the ethanolamine moiety, the presence of the phosphate group in AEAP may not significantly hinder binding, leading to cross-reactivity and an overestimation of anandamide levels.
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The potential for interference in LC-MS/MS depends on the chromatographic separation. If the chromatographic conditions are not optimized to separate anandamide and AEAP, they may co-elute and, depending on the mass transitions monitored, could potentially lead to inaccurate quantification. However, due to the significant difference in polarity and mass-to-charge ratio, proper method development should be able to resolve this.
Q3: How can I determine if AEAP is present in my biological samples?
A3: The presence of AEAP can be confirmed using a well-validated LC-MS/MS method. This would involve:
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Acquiring an AEAP analytical standard: A synthesized and purified AEAP standard is necessary for method development and confirmation of its retention time and mass fragmentation pattern.
-
Developing a specific LC-MS/MS method: This method should be optimized to chromatographically separate anandamide from AEAP and use specific precursor and product ion transitions for each molecule to ensure unambiguous detection and quantification.
Q4: What are the expected mass-to-charge ratios (m/z) for anandamide and AEAP in mass spectrometry?
A4: In positive ion mode electrospray ionization (ESI+), the expected [M+H]⁺ ions would be:
-
Anandamide (AEA): m/z ≈ 348.29
-
Anandamide O-phosphate (AEAP): m/z ≈ 428.25
These distinct mass-to-charge ratios are fundamental for their differential detection using mass spectrometry.
Troubleshooting Guides
Issue 1: Higher than Expected Anandamide Levels in Immunoassay (ELISA)
Symptom: Your anandamide ELISA results are consistently higher than values reported in the literature for similar sample types, or do not correlate well with a secondary detection method like LC-MS/MS.
Potential Cause: Cross-reactivity of the anti-anandamide antibody with Anandamide O-phosphate (AEAP) present in your samples.
Troubleshooting Steps:
-
Assess Antibody Specificity:
-
Action: If possible, obtain a purified AEAP standard. Perform a cross-reactivity test by running a dilution series of the AEAP standard in your anandamide ELISA.
-
Expected Outcome: If the antibody cross-reacts with AEAP, you will observe a signal that increases with the concentration of AEAP.
-
-
Sample Pre-treatment with Phosphatase:
-
Action: Treat a subset of your samples with a non-specific phosphatase (e.g., alkaline phosphatase) prior to running the ELISA. This will enzymatically convert any AEAP to anandamide.
-
Expected Outcome: If AEAP is present and contributing to the signal, you should observe a significant increase in the measured anandamide concentration after phosphatase treatment.
-
-
Confirmation with an Orthogonal Method:
-
Action: Analyze the same samples using a validated LC-MS/MS method capable of separating anandamide and AEAP.
-
Expected Outcome: The anandamide concentrations determined by LC-MS/MS should be lower than the initial ELISA results if AEAP cross-reactivity was the issue.
-
Issue 2: Inconsistent or Irreproducible Results in LC-MS/MS Analysis of Anandamide
Symptom: You observe broad or tailing peaks for anandamide, or inconsistent retention times, leading to poor reproducibility in your LC-MS/MS data.
Potential Cause: Co-elution of anandamide with the more polar and potentially more "sticky" Anandamide O-phosphate (AEAP) on the analytical column, or degradation of AEAP to anandamide during sample processing or analysis.
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
Action: Develop or modify your LC gradient to ensure baseline separation of anandamide and a spiked AEAP standard. Due to the phosphate group, AEAP is significantly more polar than anandamide and will likely elute earlier in a standard reversed-phase C18 column. A shallower gradient or a different column chemistry (e.g., a polar-embedded phase) may be required.
-
-
Evaluate AEAP Stability:
-
Action: Prepare a solution of AEAP standard in your sample matrix and analyze it at different time points after preparation and after being subjected to your sample extraction and processing conditions.
-
Expected Outcome: This will help determine if AEAP is stable under your experimental conditions or if it degrades to anandamide, which would artificially inflate your anandamide measurements.
-
-
Refine Sample Extraction:
-
Action: Utilize a solid-phase extraction (SPE) protocol that can fractionate your sample based on polarity. This may allow for the separation of the less polar anandamide from the more polar AEAP before LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for anandamide and its potential interferent, Anandamide O-phosphate.
| Parameter | Anandamide (AEA) | Anandamide O-phosphate (AEAP) |
| Molecular Formula | C₂₂H₃₇NO₂ | C₂₂H₃₈NO₅P |
| Molecular Weight | 347.53 g/mol | 427.50 g/mol |
| Monoisotopic Mass | 347.2770 g/mol | 427.2488 g/mol |
| [M+H]⁺ (ESI+) | ~348.29 m/z | ~428.25 m/z |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Anandamide from Plasma
This protocol is adapted from established methods for the extraction of endocannabinoids from biological fluids.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standard (e.g., Anandamide-d8)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To 500 µL of plasma, add the internal standard (e.g., 50 µL of Anandamide-d8 solution).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 40% methanol in water to remove polar impurities.
-
Elution: Elute the anandamide with 2 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Competitive ELISA for Anandamide
This is a general protocol for a competitive ELISA. Specific details may vary depending on the commercial kit used.
Materials:
-
Anandamide ELISA kit (containing pre-coated microplate, anandamide standard, biotinylated anti-anandamide antibody, HRP-conjugate, substrate, and stop solution)
-
Plate reader capable of measuring absorbance at 450 nm
-
Wash buffer
-
Microplate shaker
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add 50 µL of the anandamide standard or your extracted samples to the appropriate wells of the pre-coated microplate.
-
Competitive Reaction: Add 50 µL of the biotinylated anti-anandamide antibody to each well. Incubate for 1 hour at 37°C on a microplate shaker. During this incubation, the biotinylated antibody will bind to either the anandamide coated on the plate or the anandamide in the sample.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.
-
HRP Conjugate Addition: Add 100 µL of HRP-conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark. A color change will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 15 minutes.
-
Data Analysis: The concentration of anandamide in the samples is inversely proportional to the absorbance and is calculated by comparison to the standard curve.
Visualizations
Caption: Anandamide biosynthesis pathways, highlighting the formation of Anandamide O-phosphate.
How to stabilize Anandamide O-phosphate for in vivo studies
Welcome to the technical support center for Anandamide O-phosphate (Aea-p). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Aea-p for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Anandamide O-phosphate (Aea-p) and why is it used in research?
Anandamide O-phosphate (Aea-p) is a water-soluble phosphate ester of Anandamide (AEA).[1][2] It is designed as a prodrug to overcome the poor aqueous solubility of AEA, which is a major hurdle for in vivo administration. The phosphate group significantly increases water solubility (over 16,500-fold at pH 7.4), facilitating easier formulation for systemic delivery.[1] In the body, Aea-p is rapidly hydrolyzed by endogenous phosphatases to release the active compound, Anandamide.[1]
Q2: My Aea-p appears to be degrading too quickly in my in vivo model. How can I improve its stability and prolong the activity of its active form, Anandamide?
This is a multi-faceted issue. The stability of Aea-p and the subsequent activity of Anandamide are two distinct but related challenges.
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Aea-p Prodrug Stability: Aea-p itself is stable in buffer solutions but is designed to be rapidly cleaved by phosphatases (like alkaline phosphatase) in biological systems.[1] Its half-life in liver homogenate is very short, around 8-9 minutes.[1] Premature degradation before reaching the target tissue can be a concern.
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Anandamide (Active Drug) Stability: Once Aea-p is converted to Anandamide, the active molecule is quickly degraded by the enzyme Fatty Acid Amide Hydrolase (FAAH) into inactive arachidonic acid and ethanolamine.[3][4]
To address this, consider a dual-inhibition strategy:
-
For Aea-p: While inhibiting phosphatases systemically is often not feasible or desirable due to their widespread physiological roles, optimizing the formulation and administration route can help. See the formulation guide below.
-
For Anandamide: Co-administration of a specific FAAH inhibitor is a highly effective and common strategy. Inhibiting FAAH leads to elevated and sustained levels of Anandamide, potentiating its effects.[3][5] Studies have shown that FAAH inhibitors like URB597 or AM374 can significantly enhance the behavioral and physiological effects of exogenously administered Anandamide.[5][6]
Q3: What is the recommended method for formulating Aea-p for in vivo studies?
Given its high water solubility, Aea-p can be formulated in simple aqueous buffers.
Recommended Formulation Protocol:
-
Vehicle Selection: Use a sterile, isotonic vehicle such as 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4.
-
Preparation:
-
Allow the Aea-p powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of Aea-p in a sterile container.
-
Add the vehicle (e.g., sterile saline) to the desired final concentration.
-
Vortex gently until the Aea-p is fully dissolved. Aea-p should readily dissolve in aqueous solutions.[1]
-
-
Administration: Administer the freshly prepared solution to the animal model via the desired route (e.g., intravenous, intraperitoneal). It is recommended to use the solution immediately after preparation to minimize any potential for non-enzymatic hydrolysis.
Q4: How does the metabolic pathway of Aea-p work in vivo?
Aea-p functions as a prodrug that is converted to the active endocannabinoid, Anandamide. The metabolic cascade involves two key steps: bioactivation of the prodrug and degradation of the active molecule.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Aea-p.
| Problem | Potential Cause | Recommended Solution |
| Low or No Observed Efficacy | 1. Premature Prodrug Hydrolysis: Aea-p is rapidly converted to AEA by phosphatases in circulation and tissues like the liver.[1] 2. Rapid AEA Degradation: Anandamide is quickly broken down by the FAAH enzyme.[3] 3. Incorrect Dosage: The effective dose may not have been reached. | 1. Optimize Administration Route: Intravenous (IV) administration may provide more direct delivery to target tissues compared to intraperitoneal (IP). 2. Co-administer FAAH Inhibitor: Use a selective FAAH inhibitor (e.g., URB597) to prevent AEA degradation and prolong its action. This is a critical step for enhancing efficacy.[5] 3. Conduct Dose-Response Study: Systematically test a range of Aea-p concentrations to determine the optimal dose for your model and endpoint. |
| High Variability Between Animals | 1. Differences in Metabolism: Individual animals may have varying levels of phosphatase or FAAH activity. 2. Inconsistent Administration: Minor variations in injection volume or site can affect bioavailability. | 1. Increase Sample Size (n): A larger group size can help normalize for individual metabolic differences. 2. Standardize Procedures: Ensure all experimental procedures, especially drug administration, are performed as consistently as possible. 3. Consider FAAH Inhibition: Co-administering a FAAH inhibitor can help reduce variability caused by differences in AEA metabolism.[5] |
| Unexpected Off-Target Effects | 1. High Localized AEA Concentration: Rapid conversion of Aea-p could lead to supraphysiological levels of Anandamide in non-target tissues. 2. Aea-p Interaction with Other Receptors: Although designed as a prodrug, the phosphate ester may have its own biological activity, for instance, as a structural variant of lysophosphatidic acid (LPA).[2] | 1. Lower the Dose: Determine the minimum effective dose to reduce the likelihood of off-target effects. 2. Control Experiments: Include control groups with AEA alone (if formulation allows), vehicle, and FAAH inhibitor alone to isolate the effects of each component. 3. Profile against LPA Receptors: If off-target effects are a major concern, conduct in vitro screening of Aea-p against LPA receptors. |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment of Aea-p in Plasma
This protocol allows you to determine the rate of Aea-p hydrolysis in plasma from your animal model.
Methodology:
-
Plasma Collection: Collect fresh blood from the animal model into tubes containing an anticoagulant (e.g., heparin). Centrifuge to separate plasma.
-
Incubation: Pre-warm plasma to 37°C. Initiate the reaction by adding Aea-p to a final concentration of 1-10 µM.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), take an aliquot of the plasma mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., d4-Anandamide).
-
Sample Preparation: Vortex the quenched sample vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both Aea-p and Anandamide over time. The rate of disappearance of Aea-p and the appearance of Anandamide can then be used to calculate its half-life.
Protocol 2: Co-administration of Aea-p with a FAAH Inhibitor
This protocol outlines the procedure for enhancing the in vivo effects of Aea-p.
Materials:
-
Anandamide O-phosphate (Aea-p)
-
FAAH Inhibitor (e.g., URB597)
-
Vehicle for Aea-p (e.g., 0.9% Saline)
-
Vehicle for FAAH inhibitor (often contains DMSO, Tween 80, and saline; check manufacturer's recommendation)
-
Animal model
Methodology:
-
Preparation of Solutions: Prepare the Aea-p solution and the FAAH inhibitor solution in their respective vehicles immediately before use.
-
FAAH Inhibitor Pre-treatment: Administer the FAAH inhibitor to the animal. The pre-treatment time will depend on the pharmacokinetics of the specific inhibitor used. A typical pre-treatment window is 30-60 minutes before Aea-p administration to ensure the enzyme is sufficiently inhibited.
-
Aea-p Administration: After the pre-treatment period, administer the Aea-p solution.
-
Control Groups: It is crucial to include the following control groups to properly interpret the results:
-
Vehicle 1 + Vehicle 2
-
Vehicle 1 + Aea-p
-
FAAH Inhibitor + Vehicle 2
-
FAAH Inhibitor + Aea-p (Experimental Group)
-
-
Monitoring and Data Collection: Proceed with the planned behavioral or physiological measurements, ensuring the timeline accounts for the administration of both compounds.
References
- 1. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Anandamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral effects of inhibition of cannabinoid metabolism: The amidase inhibitor AM374 enhances the suppression of lever pressing produced by exogenously administered anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-enzymatic degradation of Anandamide O-phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the non-enzymatic degradation of Anandamide O-phosphate (AOP) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of Anandamide O-phosphate (AOP) in aqueous solutions?
A1: Anandamide O-phosphate, as a phosphate ester, is generally stable in aqueous buffer solutions.[1][2] Published data indicates that it is stable in a buffer solution at pH 7.4.[1][2] For long-term storage, it is recommended to store AOP at -20°C, where it is reported to be stable for at least two years.
Q2: What is the primary non-enzymatic degradation pathway for AOP?
A2: The primary non-enzymatic degradation pathway for AOP in aqueous solution is the hydrolysis of the phosphate ester bond. This reaction yields the parent compound, anandamide (AEA), and inorganic phosphate. The rate of this hydrolysis is influenced by factors such as pH and temperature.
Q3: What are the expected degradation products of AOP under non-enzymatic conditions?
A3: The expected degradation products from the hydrolysis of AOP are:
-
Anandamide (Arachidonoyl ethanolamide - AEA)
-
Inorganic Phosphate
Q4: How should I prepare and store AOP solutions for my experiments?
A4: For optimal stability, prepare AOP solutions in a buffer at or near neutral pH (e.g., pH 7.4). For short-term storage (hours to a few days), refrigerated conditions (2-8°C) are advisable. For long-term storage, aliquoting and freezing at -20°C or below is recommended to minimize freeze-thaw cycles. The product information from suppliers suggests that AOP is stable for at least 2 years when stored at -20°C.
Q5: Can AOP bind to plasticware, affecting its concentration in solution?
A5: While there is no specific data on AOP binding to plasticware, its parent compound, anandamide, is known to adsorb to cell culture wells.[3] This can be a confounding factor in experiments.[3] To mitigate this, consider using low-binding microplates or glassware. Including a carrier protein like fatty acid-free bovine serum albumin (BSA) in your buffer can also help prevent adsorption.[3]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with AOP. | Degradation of AOP in solution due to improper storage or handling. | 1. Prepare fresh AOP solutions for each experiment from a frozen stock. 2. Ensure the pH of your experimental buffer is near neutral (pH 7.0-7.4). 3. Avoid prolonged storage of AOP solutions at room temperature. 4. Minimize the number of freeze-thaw cycles for stock solutions. |
| Lower than expected concentration of AOP in my assay. | 1. Non-enzymatic hydrolysis of AOP. 2. Adsorption of AOP to plasticware. | 1. Analyze a sample of your AOP working solution by HPLC to confirm its concentration and purity. 2. Use low-binding labware. 3. Consider adding a carrier protein like fatty acid-free BSA (e.g., 0.1%) to your buffer. |
| Presence of unexpected anandamide (AEA) in my control samples. | Non-enzymatic hydrolysis of AOP into AEA. | 1. Confirm the identity of AEA using a pure standard and an appropriate analytical method (e.g., LC-MS). 2. Assess the stability of AOP in your experimental buffer under the same conditions (time, temperature) as your experiment. If significant degradation occurs, consider shortening the experiment duration or performing it at a lower temperature. |
Quantitative Data Summary
The following table summarizes the available stability data for Anandamide O-phosphate.
| Parameter | Condition | Observation | Reference |
| Chemical Stability | pH 7.4 buffer solution | Stable | [1][2] |
| Long-term Storage | -20°C | Stable for ≥ 2 years |
Experimental Protocols
Protocol: Assessment of AOP Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of AOP in a given buffer and to identify and quantify its primary degradation product, anandamide (AEA).
Materials:
-
Anandamide O-phosphate (AOP)
-
Anandamide (AEA) standard
-
HPLC-grade water, acetonitrile, and methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
The experimental buffer of interest
-
HPLC system with a UV or mass spectrometric detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Standards:
-
Prepare a stock solution of AOP (e.g., 1 mg/mL) in a suitable solvent like ethanol or methanol.
-
Prepare a stock solution of AEA (e.g., 1 mg/mL) in ethanol or methanol.
-
Create a series of calibration standards for both AOP and AEA by diluting the stock solutions in the mobile phase.
-
-
Sample Preparation for Stability Study:
-
Prepare a solution of AOP in your experimental buffer at the desired concentration.
-
Divide the solution into aliquots for different time points and temperature conditions (e.g., 0h, 2h, 4h, 8h, 24h at 4°C, 25°C, and 37°C).
-
At each time point, take an aliquot and immediately stop any further degradation by freezing at -80°C or by mixing with an equal volume of cold methanol or acetonitrile to precipitate any proteins and dilute the sample.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA or formic acid in water
-
Mobile Phase B: 0.1% TFA or formic acid in acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection:
-
UV: Monitor at a wavelength where both AOP and AEA have some absorbance (e.g., ~205 nm).
-
MS: Use electrospray ionization (ESI) in positive mode to monitor for the m/z of AOP and AEA.
-
-
-
Data Analysis:
-
Identify the peaks for AOP and AEA in your samples by comparing their retention times with the standards.
-
Quantify the amount of AOP and AEA at each time point using the calibration curves.
-
Calculate the percentage of AOP remaining at each time point to determine its degradation rate.
-
Visualizations
Caption: Workflow for assessing AOP stability.
Caption: Non-enzymatic degradation of AOP.
Caption: Troubleshooting inconsistent AOP results.
References
- 1. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reversible, temperature-dependent, and AM404-inhibitable adsorption of anandamide to cell culture wells as a confounding factor in release experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Anandamide O-phosphate (AEAP)
Welcome to the technical support center for the quantification of Anandamide O-phosphate (AEAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with AEAP analysis, particularly in addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is Anandamide O-phosphate (AEAP) and why is its quantification challenging?
A1: Anandamide O-phosphate (AEAP), also known as N-arachidonoyl phosphatidylethanolamine (NArPE), is a phospholipid that serves as a direct precursor to the endocannabinoid anandamide (AEA).[1][2] Its quantification is challenging due to its polar phosphate head group and nonpolar arachidonoyl tail, making it susceptible to significant matrix effects in biological samples. Furthermore, AEAP is present at low endogenous concentrations and can be enzymatically degraded by phosphatases during sample collection and preparation, leading to inaccurate measurements.
Q2: What are the primary sources of matrix effects in AEAP quantification?
A2: The primary sources of matrix effects in AEAP quantification are co-eluting phospholipids and other endogenous lipids from the biological matrix (e.g., plasma, brain tissue). These molecules can suppress or enhance the ionization of AEAP in the mass spectrometer source, leading to inaccurate quantification. Due to its phospholipid-like structure, AEAP often co-extracts with these interfering lipids.
Q3: What is the most critical step in sample preparation to minimize matrix effects for AEAP?
A3: The most critical step is the effective removal of other phospholipids during sample extraction and cleanup. While simple protein precipitation can remove proteins, it is insufficient for eliminating lipid-based matrix interferences. A combined approach, such as liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE), is often necessary to achieve a clean sample extract.
Q4: What type of chromatography is best suited for AEAP analysis?
A4: Due to its polar nature, traditional reversed-phase chromatography may not provide adequate retention for AEAP. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable technique as it is designed for the separation of polar compounds. Ion-pairing chromatography, which adds a reagent to the mobile phase to interact with the phosphate group of AEAP and increase its retention on a reversed-phase column, is another effective strategy.
Q5: How can I ensure the stability of AEAP during sample collection and processing?
A5: AEAP is susceptible to degradation by endogenous phosphatases. To ensure its stability, it is crucial to work quickly at low temperatures (on ice) and to add a broad-spectrum phosphatase inhibitor cocktail to your samples immediately after collection and during the extraction process.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no AEAP signal in LC-MS/MS | 1. AEAP degradation: Enzymatic degradation by phosphatases during sample handling. | • Add a broad-spectrum phosphatase inhibitor cocktail to the sample immediately upon collection and to all extraction buffers.[3][4] • Keep samples on ice or at 4°C throughout the entire extraction procedure. |
| 2. Poor extraction recovery: The chosen extraction method is not suitable for the polar nature of AEAP. | • For plasma or serum, consider a two-step method: first, a liquid-liquid extraction with a solvent mixture like chloroform/methanol, followed by a solid-phase extraction (SPE) step to specifically isolate phospholipids.[5] • For tissue samples, homogenization in the presence of phosphatase inhibitors is critical before extraction. | |
| 3. Inappropriate chromatographic conditions: Poor retention of AEAP on a standard C18 column. | • Switch to a HILIC column for better retention of polar analytes. • Alternatively, employ ion-pairing chromatography with a suitable reagent (e.g., a volatile amine like triethylamine) in the mobile phase to improve retention on a C18 column. | |
| High variability in quantitative results | 1. Inconsistent matrix effects: Ion suppression or enhancement is varying between samples. | • Improve sample cleanup to remove interfering phospholipids. Consider adding a phospholipid removal plate/cartridge step after initial extraction. • Use a stable isotope-labeled internal standard for AEAP (if available) to normalize for variations in matrix effects and recovery. • If an exact internal standard is not available, use a closely related N-acyl phosphatidylethanolamine as an internal standard.[5] |
| 2. Sample instability: AEAP is degrading in processed samples before analysis. | • Analyze samples as quickly as possible after extraction. • Store extracts at -80°C if immediate analysis is not possible. | |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions on the column: The phosphate group of AEAP may be interacting with active sites on the silica-based column. | • For reversed-phase, ensure the mobile phase pH is appropriate to control the ionization state of AEAP. • In HILIC, adjust the aqueous and organic solvent ratios and the buffer concentration in the mobile phase. |
| 2. Co-elution with interfering compounds: A closely eluting matrix component is affecting the peak shape. | • Optimize the chromatographic gradient to improve the separation of AEAP from co-eluting species. • Improve the selectivity of the sample preparation method to remove the interfering compound. |
Quantitative Data Summary
The following tables summarize typical recovery and matrix effect data for N-acyl phosphatidylethanolamines (NAPEs), the class of lipids to which AEAP belongs. Note that specific values for AEAP may vary, and this data, adapted from studies on similar molecules, should be used as a general guide.[5]
Table 1: Comparison of Extraction Methods for NAPEs from Brain Tissue
| Extraction Method | Analyte Class | Average Recovery (%) | Relative Standard Deviation (%) |
| Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) | NAPEs | 85 | 12 |
| Protein Precipitation (Acetonitrile) | NAPEs | 65 | 25 |
Table 2: Matrix Effects in NAPE Quantification from Brain Tissue Extracts
| Extraction Method | Analyte Class | Matrix Effect (%) * | Interpretation |
| LLE followed by SPE | NAPEs | -15 | Minor Ion Suppression |
| Protein Precipitation | NAPEs | -45 | Significant Ion Suppression |
*Matrix Effect (%) is calculated as ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.
Experimental Protocols
Protocol 1: Sample Preparation for AEAP Quantification from Plasma
This protocol is adapted from established methods for N-acyl phosphatidylethanolamines.[5]
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Transfer the plasma to a new tube.
-
Addition of Inhibitors: To 1 mL of plasma, add a broad-spectrum phosphatase inhibitor cocktail at the manufacturer's recommended concentration. Also, add a suitable internal standard (e.g., a stable isotope-labeled NAPE).
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of a cold chloroform:methanol (2:1, v/v) solution to the plasma.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic layer.
-
-
Solid-Phase Extraction (SPE):
-
Condition a silica-based SPE cartridge with chloroform.
-
Load the collected organic layer onto the SPE cartridge.
-
Wash the cartridge with chloroform to remove neutral lipids.
-
Elute the NAPE fraction (containing AEAP) with a methanol/chloroform mixture (e.g., 1:1, v/v).
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: HILIC-LC-MS/MS Analysis of AEAP
This is a proposed method based on protocols for similar phospholipid classes.
-
LC System: UPLC/HPLC system capable of high-pressure gradients.
-
Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient:
-
Start with 5% B.
-
Increase to 40% B over 8 minutes.
-
Hold at 40% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phosphorylated compounds.
-
MRM Transitions: Specific transitions for AEAP need to be determined by infusing a standard. A plausible precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would likely result from fragmentation of the phosphate head group or the fatty acid chain.
Visualizations
Caption: Biosynthesis and signaling pathway of Anandamide O-phosphate (AEAP).
Caption: Experimental workflow for AEAP quantification.
Caption: Troubleshooting logic for AEAP quantification issues.
References
- 1. Occurrence and Biosynthesis of Endogenous Cannabinoid Precursor,N-Arachidonoyl Phosphatidylethanolamine, in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence and biosynthesis of endogenous cannabinoid precursor, N-arachidonoyl phosphatidylethanolamine, in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 磷酸酶和蛋白酶抑制劑 [sigmaaldrich.com]
- 4. Protease 및 Phosphatase 억제 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Quantitative analysis of N‐acylphosphatidylethanolamine molecular species in rat brain using solid‐phase extraction combined with reversed‐phase chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Anandamide O-phosphate and Anandamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Anandamide O-phosphate and its parent compound, anandamide. Anandamide, an endogenous cannabinoid, is a key signaling molecule in the endocannabinoid system, but its therapeutic potential is often limited by its low water solubility and rapid metabolic degradation. Anandamide O-phosphate has been synthesized as a more water-soluble prodrug to overcome these limitations. This document outlines the available experimental data comparing their physicochemical properties, receptor binding, enzymatic hydrolysis, and overall biological activity, supported by detailed experimental protocols and signaling pathway diagrams.
Physicochemical Properties
Anandamide O-phosphate was designed as a water-soluble analog of anandamide. The introduction of a phosphate group significantly enhances its aqueous solubility, a critical factor for drug delivery and formulation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Aqueous Solubility (pH 7.4) |
| Anandamide | C₂₂H₃₇NO₂ | 347.53 | Very Low |
| Anandamide O-phosphate | C₂₂H₃₈NO₅P | 427.51 | > 10 mg/mL |
Table 1: Physicochemical Properties of Anandamide and Anandamide O-phosphate. The aqueous solubility of Anandamide O-phosphate is significantly higher than that of anandamide, making it a more suitable candidate for aqueous formulations.
Receptor Binding Affinity
Anandamide is a well-characterized agonist of the cannabinoid receptors CB1 and CB2. The binding affinity of Anandamide O-phosphate to cannabinoid receptors has been investigated to determine if the phosphate modification alters its interaction with these primary targets.
| Compound | Receptor | Kᵢ (nM) |
| Anandamide | Cannabinoid (Brain) | 42 ± 4 |
| Anandamide O-phosphate | Cannabinoid (Brain) | 377.2 ± 55.4 |
Table 2: Comparative Cannabinoid Receptor Binding Affinities. Data from Sheskin et al. (1997) indicates that Anandamide O-phosphate has a lower binding affinity for the cannabinoid receptor compared to anandamide, suggesting that the phosphate group hinders direct receptor interaction. This is consistent with its role as a prodrug that requires conversion to anandamide to exert its primary effects.
Enzymatic Hydrolysis
The bioactivity of Anandamide O-phosphate is largely dependent on its conversion to anandamide by endogenous phosphatases. Furthermore, the susceptibility of both compounds to hydrolysis by fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, is a critical determinant of their biological half-life.
| Compound | Enzyme | Hydrolysis Rate |
| Anandamide O-phosphate | Alkaline Phosphatase | Rapid (t₁/₂ < 15 s) |
| Anandamide O-phosphate | Liver Homogenate (10%) | Rapid (t₁/₂ = 8-9 min) |
| Anandamide | FAAH | Substrate |
| Anandamide O-phosphate | FAAH | Not a substrate (in its phosphorylated form) |
Table 3: Enzymatic Hydrolysis of Anandamide O-phosphate and Anandamide. Anandamide O-phosphate is rapidly hydrolyzed to anandamide in the presence of phosphatases found in biological matrices like liver homogenate. In its phosphorylated form, it is not a substrate for FAAH, which protects it from degradation until it is converted to anandamide.
Experimental Protocols
Synthesis of Anandamide O-phosphate
Methodology based on Lambert et al. (2000):
-
Anandamide is dissolved in dry dichloromethane.
-
The solution is cooled to 0°C under a nitrogen atmosphere.
-
Di-tert-butyl N,N-diethylphosphoramidite and 1H-tetrazole are added sequentially.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then cooled to -40°C, and a solution of m-chloroperoxybenzoic acid in dichloromethane is added.
-
After stirring for 30 minutes, the reaction is quenched with sodium thiosulfate solution.
-
The organic layer is washed, dried, and evaporated to yield the protected phosphate intermediate.
-
The protecting groups are removed by treatment with trifluoroacetic acid in dichloromethane.
-
The final product, Anandamide O-phosphate, is purified by chromatography.
Cannabinoid Receptor Binding Assay
Radioligand displacement assay protocol:
-
Membrane Preparation: Membranes from cells expressing CB1 receptors (e.g., CHO-CB1 cells) or from rat brain tissue are prepared by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, membrane protein is incubated with a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (anandamide or Anandamide O-phosphate).
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
FAAH Activity Assay
Fluorometric assay for FAAH activity:
-
Enzyme Source: Homogenates from cells or tissues expressing FAAH are used as the enzyme source.
-
Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.
-
Reaction: The enzyme is incubated with the test compound (anandamide or Anandamide O-phosphate) followed by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The hydrolysis of the substrate by FAAH releases a fluorescent product (7-amino-4-methylcoumarin), which is monitored over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Data Analysis: The rate of the enzymatic reaction is determined from the increase in fluorescence over time. The inhibitory potency of the test compounds is determined by measuring the reaction rate at different compound concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Anandamide signaling pathway via the CB1 receptor.
Unveiling the Substrate Profile of Fatty Acid Amide Hydrolase: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the substrate specificity of Fatty Acid Amide Hydrolase (FAAH) is pivotal for the advancement of therapeutics targeting the endocannabinoid system. This guide provides a comparative analysis of known FAAH substrates, alongside an inquiry into the potential of Anandamide O-phosphate (AEAP) as a substrate. To date, a comprehensive literature search has yielded no direct experimental evidence validating AEAP as a substrate for FAAH.
The following sections present a compilation of existing data on established FAAH substrates, detailed experimental protocols for assessing FAAH activity, and a visual representation of the anandamide signaling pathway. This information is intended to serve as a valuable resource for researchers investigating FAAH and its substrates.
Comparative Analysis of FAAH Substrates
While direct kinetic data for Anandamide O-phosphate (AEAP) is unavailable in the current body of scientific literature, a comparison of the enzymatic hydrolysis of well-established FAAH substrates provides a framework for understanding the enzyme's substrate preferences. FAAH exhibits a clear preference for long-chain fatty acid amides. The table below summarizes the kinetic parameters for the hydrolysis of several key endocannabinoids and related compounds by FAAH. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Anandamide (AEA) | 7.9 ± 1.5 | 0.71 ± 0.04 | - | - | [1] |
| Palmitoylethanolamide (PEA) | 4.3 ± 1.4 | 1.21 ± 0.1 | - | - | [1] |
| Oleoylethanolamide (OEA) | - | - | - | - | |
| Arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA) | - | - | - | - |
The available data indicates that FAAH can hydrolyze both anandamide and palmitoylethanolamide. Studies on FAAH substrate specificity have revealed that the enzyme favors substrates with an arachidonoyl or oleoyl fatty acid chain and that primary amides are generally hydrolyzed more rapidly than ethanolamides. Furthermore, significant modifications to the ethanolamine headgroup, as seen in N,N-Bis(2-hydroxyethyl)arachidonamide which is not hydrolyzed, suggest that the bulky and charged phosphate group in AEAP would likely hinder its binding to the FAAH active site, making it a poor substrate. However, this remains speculative without direct experimental validation.
Experimental Protocols
To facilitate further research into FAAH substrates, a detailed methodology for a common fluorometric FAAH activity assay is provided below. This protocol can be adapted to test novel compounds, including Anandamide O-phosphate, for their potential as FAAH substrates.
Fluorometric FAAH Activity Assay
This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methyl-coumarin amide (AAMCA). The cleavage of the amide bond by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.
Materials:
-
FAAH enzyme source (e.g., recombinant FAAH, tissue homogenates, or cell lysates)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA in DMSO)
-
FAAH inhibitor (optional, for control experiments; e.g., URB597)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution in pre-chilled assay buffer to the desired concentration.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following:
-
X µL of FAAH enzyme solution
-
Y µL of assay buffer to bring the total volume to 90 µL.
-
(Optional) For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Reaction Initiation: To start the reaction, add 10 µL of the fluorogenic substrate solution to each well.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for AMC (typically ~360 nm excitation and ~460 nm emission).
-
Kinetic Reading: Measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.
-
Plot the reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizing the Anandamide Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context of FAAH and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Anandamide Signaling Pathway.
Caption: FAAH Activity Assay Workflow.
References
Anandamide vs. Anandamide O-phosphate: A Comparative Analysis of CB1 Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of anandamide and its phosphorylated precursor, anandamide O-phosphate, with a focus on their respective affinities for the cannabinoid type 1 (CB1) receptor. While anandamide is a well-characterized endocannabinoid with significant affinity for the CB1 receptor, data on the direct interaction of anandamide O-phosphate with this receptor is notably scarce in publicly available scientific literature. This guide summarizes the existing experimental data for anandamide, outlines the standard methodologies used to determine receptor affinity, and discusses the implications of the structural differences between these two molecules on their likely CB1 receptor interactions.
Quantitative Data Summary
The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity. The available data for anandamide's affinity for the CB1 receptor is presented below.
| Compound | Receptor | Radioligand | System | Kᵢ (nM) | Reference |
| Anandamide | CB1 | [³H]CP-55,940 | Rat Brain Membranes | 101 ± 15 | [1] |
| Anandamide | Rat CB1 | Not Specified | Meta-analysis | 87.7 | [2] |
| Anandamide | Human CB1 | Not Specified | Meta-analysis | 239.2 | [2] |
Anandamide O-phosphate (Phosphoanandamide):
No direct binding affinity data (Kᵢ or IC₅₀ values) for anandamide O-phosphate at the CB1 receptor were found in the reviewed scientific literature. As a biosynthetic precursor, it is plausible that the addition of a negatively charged phosphate group significantly reduces its affinity for the largely hydrophobic binding pocket of the CB1 receptor. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
The determination of binding affinity for cannabinoid receptors is primarily achieved through radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay.
Radioligand Competitive Binding Assay for CB1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., anandamide) by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
CB1 Receptor Source: Membranes from cells stably expressing the human or rat CB1 receptor, or brain tissue homogenates (e.g., rat whole brain P2 membrane preparations).[1]
-
Radioligand: A high-affinity CB1 receptor radioligand, such as [³H]CP-55,940.[3]
-
Test Compound: Anandamide or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CB1 ligand (e.g., WIN 55,212-2) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure the radioactivity bound to the filters.
Procedure:
-
Membrane Preparation: CB1 receptor-containing membranes are prepared and diluted to a specific protein concentration in the assay buffer.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kₑ), and varying concentrations of the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways
Anandamide is an agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to various physiological effects.
Discussion and Conclusion
The available evidence clearly indicates that anandamide is a direct ligand for the CB1 receptor, exhibiting moderate to high affinity. Its binding initiates a cascade of intracellular events characteristic of CB1 receptor activation.
In contrast, there is a significant lack of data regarding the direct interaction of anandamide O-phosphate with the CB1 receptor. As a key intermediate in one of the biosynthetic pathways of anandamide, it is metabolically relevant.[4] The presence of a charged phosphate group on the ethanolamine headgroup would likely hinder its entry into the hydrophobic binding pocket of the CB1 receptor, suggesting a much lower affinity compared to anandamide. This structural modification would significantly alter the physicochemical properties of the molecule, making it more water-soluble and less likely to partition into the lipid membrane where the CB1 receptor is located.
Future research should focus on synthesizing stable analogs of anandamide O-phosphate and directly testing their affinity for the CB1 receptor using the experimental protocols outlined in this guide. Such studies would provide a more complete understanding of the structure-activity relationships of endocannabinoids and their precursors, and could clarify whether anandamide O-phosphate has any pharmacological activity in its own right or if it serves purely as a biosynthetic intermediate.
References
- 1. The pharmacological activity of anandamide, a putative endogenous cannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Anandamide Biosynthetic Pathways: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate network of anandamide biosynthesis is crucial for targeting the endocannabinoid system in therapeutic development. This guide provides a comprehensive comparative analysis of the known biosynthetic pathways of anandamide (AEA), presenting quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding of this pivotal signaling molecule.
Anandamide, an endogenous cannabinoid neurotransmitter, plays a significant role in a multitude of physiological processes, including pain, mood, appetite, and memory. Its synthesis is a complex and tightly regulated process, occurring "on-demand" from membrane lipid precursors. Multiple enzymatic pathways contribute to its production, offering a range of potential targets for pharmacological intervention. This guide dissects the primary and alternative pathways of anandamide biosynthesis, providing a comparative framework for their study.
Major Biosynthetic Pathways of Anandamide
Anandamide is primarily synthesized from a common precursor, N-arachidonoyl phosphatidylethanolamine (NAPE), which is itself formed by the action of N-acyltransferases (NATs) that transfer an arachidonoyl group from a donor phospholipid to phosphatidylethanolamine (PE).[1][2][3] From NAPE, several distinct enzymatic routes lead to the formation of anandamide.
The NAPE-PLD Pathway: A Direct Route
The most direct and well-characterized pathway involves the hydrolysis of NAPE by a specific N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[4][5] This single-step conversion yields anandamide and phosphatidic acid.
Figure 1: The NAPE-PLD pathway for anandamide biosynthesis.
The PLC/Phosphatase Pathway: A Two-Step Alternative
An alternative, NAPE-PLD-independent pathway involves the action of a phospholipase C (PLC), which cleaves NAPE to produce phosphoanandamide (pAEA).[6] Subsequently, pAEA is dephosphorylated by protein tyrosine phosphatases, such as PTPN22 and SHIP1, to yield anandamide.[6] This pathway is particularly prominent in macrophages stimulated with lipopolysaccharide (LPS).
References
- 1. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of anandamide and related acylethanolamides in human seminal plasma by ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]
- 5. alchetron.com [alchetron.com]
- 6. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
Anandamide Antibodies and Anandamide O-phosphate: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is a crucial endocannabinoid neurotransmitter involved in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. Its detection and quantification in biological samples are paramount for research into the endocannabinoid system. Immunoassays, such as ELISA, are common tools for this purpose, relying on the high specificity of antibodies for anandamide.
A key intermediate in one of the biosynthetic pathways of anandamide is N-arachidonoyl phosphatidylethanolamine (NAPE), which can be converted to phosphoanandamide (Anandamide O-phosphate) by phospholipase C.[1][2][3] This phosphorylated form is then dephosphorylated to yield anandamide. The presence of this structurally similar, phosphorylated precursor raises important questions about the specificity of anandamide antibodies and the potential for cross-reactivity with Anandamide O-phosphate.
Molecular Comparison
The primary difference between anandamide and Anandamide O-phosphate lies in the terminal ethanolamine group. In Anandamide O-phosphate, this hydroxyl group is esterified with a phosphate group. This addition introduces a significant change in the molecule's size, charge, and overall conformation.
| Feature | Anandamide (AEA) | Anandamide O-phosphate (pAEA) |
| Molecular Formula | C₂₂H₃₇NO₂ | C₂₂H₃₈NO₅P |
| Molecular Weight | 347.5 g/mol | 427.5 g/mol |
| Terminal Group | -OH (Hydroxyl) | -OPO₃H₂ (Phosphate) |
| Charge at Physiological pH | Neutral | Negative |
This structural disparity is critical when considering antibody-antigen interactions. Antibodies recognize specific three-dimensional shapes and charge distributions (epitopes) on an antigen. The bulky and negatively charged phosphate group on Anandamide O-phosphate would likely sterically hinder and electrostatically repel the binding of an antibody developed specifically for the neutral hydroxyl-containing epitope of anandamide.
Potential for Cross-Reactivity: A Theoretical Assessment
Given the significant structural and chemical differences, the cross-reactivity of a highly specific anandamide antibody with Anandamide O-phosphate is expected to be low to negligible. Polyclonal antibodies, which recognize multiple epitopes on a molecule, might have a slightly higher chance of cross-reactivity if some of the antibodies in the mixture bind to portions of the anandamide molecule distant from the ethanolamine head group. However, for monoclonal antibodies or well-characterized polyclonal antibodies used in competitive immunoassays, the specificity is generally directed towards the unique features of the target molecule.
Without experimental data, any level of cross-reactivity remains theoretical. Researchers using anandamide antibodies should be aware of the potential for interference if significant concentrations of Anandamide O-phosphate are present in their samples.
Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA
To empirically determine the cross-reactivity of an anandamide antibody with Anandamide O-phosphate, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable method. This technique is ideal for quantifying small molecules.[4][5][6]
Objective: To quantify the cross-reactivity of an anandamide antibody by comparing the inhibition curves of anandamide and Anandamide O-phosphate.
Materials:
-
Microplate pre-coated with an anandamide-protein conjugate
-
Anandamide (AEA) standard
-
Anandamide O-phosphate (pAEA)
-
Anandamide-specific primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a serial dilution of the anandamide standard in assay buffer to create a standard curve (e.g., from 0.1 ng/mL to 1000 ng/mL).
-
Prepare a similar serial dilution of Anandamide O-phosphate in assay buffer.
-
-
Competitive Binding:
-
Add a fixed amount of the anandamide-specific primary antibody to each well of the microplate.
-
Immediately add the anandamide standards and the Anandamide O-phosphate dilutions to their respective wells.
-
Incubate the plate to allow the free anandamide or Anandamide O-phosphate in the solution to compete with the anandamide-protein conjugate on the plate for binding to the primary antibody.
-
-
Washing:
-
Wash the plate multiple times with wash buffer to remove any unbound antibody and antigen.
-
-
Addition of Secondary Antibody:
-
Add the enzyme-conjugated secondary antibody to each well. This antibody will bind to the primary antibody that is captured on the plate.
-
Incubate the plate.
-
-
Final Washing:
-
Wash the plate thoroughly to remove any unbound secondary antibody.
-
-
Signal Development:
-
Add the enzyme substrate to each well. The enzyme will catalyze a color change.
-
Incubate for a set period to allow for color development. The intensity of the color will be inversely proportional to the amount of anandamide or Anandamide O-phosphate in the sample.
-
-
Stopping the Reaction and Reading the Plate:
-
Add the stop solution to each well to halt the color development.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both the anandamide standard and the Anandamide O-phosphate.
-
Determine the IC₅₀ (the concentration that causes 50% inhibition of the maximum signal) for both compounds.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC₅₀ of Anandamide / IC₅₀ of Anandamide O-phosphate) x 100
-
Visualizations
Below are diagrams illustrating the relevant biological pathway and a general workflow for assessing antibody cross-reactivity.
Anandamide Biosynthesis via Phosphoanandamide Intermediate.
Workflow for Determining Antibody Cross-Reactivity.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
Anandamide O-Phosphate: A Prodrug Approach to Modulating Endocannabinoid Signaling, Not a Direct FAAH Inhibitor
An in-depth analysis of available scientific literature indicates that anandamide O-phosphate is not a direct inhibitor of Fatty Acid Amide Hydrolase (FAAH) but rather a water-soluble prodrug designed to release the active endocannabinoid, anandamide. Therefore, a direct comparison of its FAAH inhibitory potency with that of anandamide is not applicable. Instead, this guide will compare the direct FAAH inhibition by anandamide with the indirect approach of using anandamide O-phosphate to elevate anandamide levels.
Anandamide, a key endocannabinoid, is known for its role in pain, mood, and memory. Its therapeutic potential is limited by its rapid degradation by the enzyme FAAH. Inhibiting FAAH is a prominent strategy to enhance and prolong the effects of endogenous anandamide. While anandamide itself can inhibit FAAH, its poor water solubility and rapid metabolism present challenges for its use as a therapeutic agent. To overcome these limitations, researchers have developed more stable and soluble derivatives, such as anandamide O-phosphate.
Anandamide: A Substrate and Weak Inhibitor of FAAH
Anandamide is the natural substrate for FAAH, which hydrolyzes it into arachidonic acid and ethanolamine, terminating its signaling.[1] While primarily a substrate, under certain experimental conditions, anandamide can also act as a competitive inhibitor of FAAH. However, its potency as an inhibitor is relatively low.
Anandamide O-Phosphate: A Prodrug Strategy
Anandamide O-phosphate is a chemically modified version of anandamide where a phosphate group is attached to the ethanolamine hydroxyl group. This modification significantly increases the water solubility of the molecule. The core concept behind this design is that the phosphate group can be cleaved in vivo by endogenous enzymes called alkaline phosphatases, which are widely distributed in the body. This enzymatic cleavage releases the parent compound, anandamide, which can then interact with cannabinoid receptors and be metabolized by FAAH.
The potency of anandamide O-phosphate is therefore dependent on the rate and extent of its conversion to anandamide. There is currently no scientific evidence to suggest that anandamide O-phosphate directly inhibits FAAH. Its phosphorylated structure is unlikely to fit into the catalytic site of FAAH in a way that would inhibit its activity.
Comparative Analysis: Direct vs. Prodrug-Mediated FAAH Inhibition
| Feature | Anandamide | Anandamide O-Phosphate |
| Mechanism of Action | Direct competitive inhibitor and substrate of FAAH | Prodrug; releases anandamide upon enzymatic cleavage |
| FAAH Inhibitory Potency (IC50/Ki) | Micromolar range (specific values vary across studies) | Not a direct inhibitor; potency is dependent on conversion to anandamide |
| Water Solubility | Low | High |
| Bioavailability | Limited due to rapid metabolism | Potentially improved due to increased solubility and stability |
| Therapeutic Approach | Direct inhibition of FAAH | Indirectly elevates anandamide levels |
Experimental Protocols
FAAH Inhibition Assay
A common method to determine the inhibitory potency of a compound against FAAH involves a fluorometric or radiometric assay.
Principle: The assay measures the hydrolysis of a specific FAAH substrate by the enzyme in the presence and absence of the test compound. The reduction in substrate hydrolysis in the presence of the compound indicates inhibition.
Typical Protocol:
-
Enzyme Source: Homogenates from rat brain or cells overexpressing human FAAH are commonly used.
-
Substrate: A fluorescent or radiolabeled anandamide analog, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or [³H]-anandamide, is used.
-
Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (e.g., anandamide) for a specific period at a controlled temperature (typically 37°C).
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined time by adding a quenching solution.
-
Detection: The product of the reaction (e.g., the fluorescent 7-amino-4-methylcoumarin or the radiolabeled ethanolamine) is quantified using a fluorometer or a scintillation counter, respectively.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%) is determined by non-linear regression analysis.
Anandamide O-Phosphate to Anandamide Conversion Assay
To assess the conversion of the prodrug, an in vitro assay using alkaline phosphatase can be performed.
Principle: This assay measures the release of anandamide from anandamide O-phosphate upon incubation with alkaline phosphatase.
Typical Protocol:
-
Enzyme: Purified alkaline phosphatase from a commercial source.
-
Substrate: Anandamide O-phosphate.
-
Incubation: Anandamide O-phosphate is incubated with alkaline phosphatase in a suitable buffer at 37°C.
-
Sample Collection: Aliquots are taken at different time points.
-
Extraction: The reaction is stopped, and the lipids (including the newly formed anandamide) are extracted using an organic solvent.
-
Quantification: The amount of anandamide in the extracts is quantified using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The rate of anandamide formation over time is calculated to determine the efficiency of the enzymatic conversion.
Signaling Pathways and Logical Relationships
The relationship between anandamide, FAAH, and the prodrug anandamide O-phosphate can be visualized as follows:
Caption: Conversion of Anandamide O-Phosphate to Anandamide and subsequent action and metabolism.
This diagram illustrates that anandamide O-phosphate itself is not depicted as interacting with FAAH. Instead, it is converted to anandamide, which then acts on the CB1 receptor and is degraded by FAAH. Anandamide's weak inhibitory effect on FAAH is also shown.
Conclusion
References
A Head-to-Head Comparison of Anandamide and its Phosphorylated Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the endocannabinoid anandamide (AEA) and its phosphorylated analog, phosphoanandamide (pAEA). While the direct synthesis and head-to-head pharmacological testing of a broad range of synthetic phosphorylated anandamide analogs are not extensively documented in publicly available literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by focusing on the endogenous phosphorylated precursor to anandamide. We will delve into the known biosynthesis pathways, inferred physicochemical properties, and potential biological significance of anandamide phosphorylation. Furthermore, this guide presents detailed, hypothetical experimental protocols and workflows for the future comparative evaluation of such compounds.
Introduction to Anandamide and the Significance of Phosphorylation
Anandamide is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. It exerts its effects primarily by binding to and activating cannabinoid receptors CB1 and CB2. A key area of interest in endocannabinoid research is the modulation of anandamide's activity, which can be achieved by altering its structure. Phosphorylation, the addition of a phosphate group, is a common biological mechanism to alter a molecule's properties, including its water solubility, stability, and interaction with enzymes and receptors. In the context of anandamide, a phosphorylated intermediate, phosphoanandamide (pAEA), has been identified in its biosynthesis pathway.[1] Understanding the differences between anandamide and its phosphorylated form is crucial for developing novel therapeutic strategies targeting the endocannabinoid system.
Comparative Data: Anandamide vs. Phosphoanandamide
Due to the limited availability of direct comparative studies on synthetic phosphorylated anandamide analogs, the following table contrasts the known properties of anandamide with the inferred properties of its endogenous phosphorylated precursor, phosphoanandamide.
| Property | Anandamide (AEA) | Phosphoanandamide (pAEA) (Inferred) |
| Water Solubility | Low | High (due to the negatively charged phosphate group) |
| Bioavailability (Oral) | Low (due to rapid metabolism) | Potentially higher due to increased solubility, though likely subject to dephosphorylation in the gut or liver. |
| Metabolic Stability | Rapidly hydrolyzed by Fatty Acid Amide Hydrolase (FAAH) | Likely resistant to FAAH hydrolysis until dephosphorylated. |
| Receptor Binding | Agonist at CB1 and CB2 receptors | Unlikely to bind to cannabinoid receptors in its phosphorylated state. |
| Biological Role | Neurotransmitter, signaling molecule | Metabolic intermediate in an alternative anandamide biosynthesis pathway.[1] |
Signaling and Biosynthesis Pathways
Anandamide is synthesized "on-demand" from membrane lipid precursors. There are multiple pathways for its biosynthesis, with some involving a phosphorylated intermediate.
Anandamide Biosynthesis Pathways
There are several proposed pathways for the biosynthesis of anandamide. One prominent pathway involves the hydrolysis of N-arachidonoyl phosphatidylethanolamine (NAPE) by a specific phospholipase D (NAPE-PLD).[2][3] However, alternative pathways exist, one of which proceeds through the formation of phosphoanandamide.[1] In this pathway, NAPE is hydrolyzed by a phospholipase C (PLC) to generate phosphoanandamide, which is then dephosphorylated by a phosphatase to yield anandamide.[1]
Anandamide biosynthesis pathways, including the phosphoanandamide intermediate.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the head-to-head comparison of synthesized phosphorylated anandamide analogs with anandamide. These protocols are based on standard methodologies in cannabinoid research.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of phosphorylated anandamide analogs for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a high-affinity radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compounds (anandamide and its phosphorylated analogs).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To assess the inhibitory potency of phosphorylated anandamide analogs against FAAH, the primary enzyme responsible for anandamide degradation.
Methodology:
-
Enzyme Source: Recombinant human FAAH or rat liver microsomes can be used as the enzyme source.
-
Substrate: A fluorescent or radiolabeled anandamide analog is used as the substrate.
-
Assay Procedure: The enzyme is pre-incubated with varying concentrations of the test compounds. The enzymatic reaction is initiated by the addition of the substrate.
-
Measurement: The rate of product formation is measured over time using a fluorometer or by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cell-Based Functional Assay (cAMP Measurement)
Objective: To determine the functional activity (agonist or antagonist) of phosphorylated anandamide analogs at cannabinoid receptors.
Methodology:
-
Cell Culture: Cells expressing CB1 or CB2 receptors are cultured and seeded in multi-well plates.
-
Forskolin Stimulation: The adenylyl cyclase activator, forskolin, is added to the cells to stimulate the production of cyclic AMP (cAMP).
-
Compound Treatment: The cells are treated with varying concentrations of the test compounds in the presence of forskolin.
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the test compounds to inhibit (agonist activity) or reverse the inhibition (antagonist activity) of forskolin-stimulated cAMP production is quantified, and EC50 or IC50 values are determined.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and comparative evaluation of phosphorylated anandamide analogs.
Workflow for Synthesis and Characterization
Workflow for the synthesis and initial characterization of phosphorylated anandamide analogs.
Workflow for Biological Evaluation
Workflow for the comprehensive biological evaluation of phosphorylated anandamide analogs.
Conclusion and Future Directions
The exploration of phosphorylated anandamide analogs represents a promising, yet underexplored, avenue in cannabinoid research. The existence of an endogenous phosphorylated precursor to anandamide suggests that phosphorylation plays a role in the intricate regulation of the endocannabinoid system. While direct comparative data on a series of synthetic phosphorylated analogs is currently lacking, the theoretical advantages of increased water solubility and metabolic stability warrant further investigation. The synthesis and subsequent pharmacological evaluation of a library of phosphorylated anandamide analogs, using the experimental protocols outlined in this guide, would provide invaluable insights into their structure-activity relationships. This knowledge could pave the way for the development of novel, water-soluble cannabinoid-based therapeutics with improved pharmacokinetic profiles.
References
Investigating the Role of PTPN22 in Phosphoanandamide Dephosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential role of Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22) in the dephosphorylation of phosphoanandamide (pAEA). While direct enzymatic validation is currently lacking in published literature, this document outlines the existing circumstantial evidence, proposes robust experimental protocols for validation, and compares this hypothetical pathway with known metabolic routes of endocannabinoids.
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in regulating pain, mood, and appetite. Its signaling is terminated by enzymatic degradation, primarily by fatty acid amide hydrolase (FAAH). A lesser-understood aspect of its metabolism is its phosphorylation to phosphoanandamide (pAEA) and subsequent dephosphorylation back to AEA. The enzymes responsible for this reversible process are not well-elucidated.
PTPN22 is a protein tyrosine phosphatase predominantly expressed in hematopoietic cells and acts as a critical negative regulator of T-cell activation.[1] Its known substrates include key signaling proteins in the T-cell receptor pathway, such as Lck, Zap70, and TCRzeta.[1] A graphical representation from a study on ox-LDL-induced foamy macrophages has suggested a potential link between PTPN22 and the conversion of pAEA to AEA, sparking interest in its potential role in endocannabinoid metabolism.[2] This guide will explore the plausibility of this connection and provide the necessary framework for its experimental validation.
Comparative Analysis of Potential pAEA Dephosphorylation Pathways
Currently, the dephosphorylation of pAEA is not definitively attributed to a specific enzyme. Below is a comparison of the hypothesized role of PTPN22 against other potential enzymatic pathways.
| Feature | PTPN22 (Hypothesized) | Other Potential Phosphatases (e.g., Phosphatidate Phosphatases) |
| Substrate Specificity | Primarily a protein tyrosine phosphatase. Dephosphorylation of a phosphoethanolamine like pAEA would represent a novel, non-canonical activity. | These enzymes are known to act on phospholipid substrates, making them plausible candidates for pAEA dephosphorylation. |
| Cellular Location | Predominantly expressed in immune cells.[1] This would suggest a role for pAEA dephosphorylation in immunomodulatory contexts. | Ubiquitously expressed, suggesting a more general role in pAEA metabolism across various cell types. |
| Supporting Evidence | A single graphical representation in a study on macrophage foam cells.[2] No direct experimental validation has been published. | The chemical similarity of pAEA to other phospholipid substrates of known phosphatases provides a strong theoretical basis. |
| Regulatory Context | Dysfunctional PTPN22 is linked to autoimmune diseases and cancer, suggesting that any role in pAEA metabolism could have immunological implications.[3] | Regulation would likely be tied to broader lipid metabolism and signaling pathways. |
Proposed Experimental Validation
To validate the potential role of PTPN22 in pAEA dephosphorylation, a series of biochemical and cell-based assays are proposed.
Table 1: Quantitative Data from a Hypothetical PTPN22-pAEA Interaction Assay
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Recombinant PTPN22 | pAEA | TBD | TBD | TBD | TBD |
| Recombinant PTPN22 | p-Nitrophenyl Phosphate (pNPP) (Control) | TBD | TBD | TBD | TBD |
| Cell Lysate (PTPN22-positive cells) | pAEA | TBD | TBD | TBD | TBD |
| Cell Lysate (PTPN22-knockdown cells) | pAEA | TBD | TBD | TBD | TBD |
| TBD: To be determined by experimentation. |
Experimental Protocols
In Vitro PTPN22 Phosphatase Activity Assay
This protocol is adapted from standard protein tyrosine phosphatase assays and is designed to directly measure the dephosphorylation of pAEA by recombinant PTPN22.[4][5]
Materials:
-
Recombinant human PTPN22
-
Phosphoanandamide (pAEA) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM EDTA, 5 mM DTT
-
Malachite Green Reagent
-
Phosphate Standard Solution
Procedure:
-
Prepare a reaction mixture containing assay buffer and varying concentrations of pAEA.
-
Initiate the reaction by adding a fixed concentration of recombinant PTPN22 to the reaction mixture.
-
Incubate the reaction at 37°C for a predetermined time course (e.g., 10, 20, 30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent, which forms a colored complex with the released inorganic phosphate.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
Generate a standard curve using the phosphate standard solution to quantify the amount of phosphate released.
-
Calculate the initial reaction velocities at each substrate concentration and determine the kinetic parameters (Km and Vmax) using Michaelis-Menten analysis.
Cell-Based Assay for pAEA Dephosphorylation
This protocol aims to determine if PTPN22 contributes to pAEA dephosphorylation in a cellular context.
Materials:
-
PTPN22-positive cell line (e.g., Jurkat T-cells)
-
PTPN22-knockdown or knockout version of the same cell line
-
pAEA
-
Lysis Buffer
-
LC-MS/MS system for anandamide detection
Procedure:
-
Culture both PTPN22-positive and PTPN22-deficient cells to a suitable density.
-
Treat the cells with a known concentration of pAEA for various time points.
-
Harvest the cells and prepare cell lysates.
-
Extract lipids, including anandamide, from the cell lysates.
-
Quantify the levels of anandamide in the lysates using a validated LC-MS/MS method.
-
Compare the rate of anandamide formation from pAEA between the PTPN22-positive and PTPN22-deficient cells. A significantly lower rate of anandamide production in the PTPN22-deficient cells would suggest a role for PTPN22 in this process.
Visualizing the Hypothesized Pathway and Experimental Workflow
Diagrams
Caption: Hypothesized dephosphorylation of pAEA by PTPN22.
Caption: Workflow for the in vitro PTPN22 phosphatase assay.
Caption: Logical flow of the cell-based pAEA dephosphorylation assay.
Conclusion
The proposition that PTPN22 dephosphorylates phosphoanandamide is an intriguing hypothesis that, if proven, would bridge the fields of immunology and endocannabinoid signaling. However, the current evidence is indirect and requires rigorous experimental validation. The fact that PTPN22 is a protein tyrosine phosphatase and pAEA is a phosphoethanolamine presents a significant mechanistic question. The experimental protocols detailed in this guide provide a clear path forward to either substantiate or refute this hypothesis. Researchers investigating this potential interaction are encouraged to consider alternative enzyme candidates, such as those from the phosphatidate phosphatase family, to build a comprehensive understanding of phosphoanandamide metabolism.
References
Comparative stability of Anandamide O-phosphate and other anandamide derivatives
For researchers, scientists, and drug development professionals, understanding the stability of endocannabinoid analogs is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the stability of Anandamide O-phosphate (AEA-P), a water-soluble prodrug, against its parent compound, anandamide (AEA), and other derivatives, supported by experimental data and detailed methodologies.
Anandamide, an endogenous cannabinoid neurotransmitter, holds significant therapeutic promise but is limited by its poor aqueous solubility and rapid metabolic degradation.[1] To overcome these limitations, derivatives such as Anandamide O-phosphate (AEA-P) have been synthesized. AEA-P acts as a water-soluble prodrug, designed to enhance bioavailability and resist the primary degradation pathway of anandamide.[2][3]
Comparative Stability Data
The stability of anandamide and its derivatives is highly dependent on the biological matrix. Anandamide is notoriously unstable in biological systems due to rapid enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[4] In contrast, its phosphate ester, AEA-P, is designed to be resistant to FAAH, but is susceptible to hydrolysis by other enzymes like alkaline phosphatase.
The following table summarizes the available quantitative data on the stability of these compounds.
| Compound | Matrix | Parameter | Value |
| Anandamide O-phosphate (AEA-P) | 10% Liver Homogenate | Half-life (t½) | 8-9 minutes[2][3] |
| Anandamide O-phosphate (AEA-P) | Alkaline Phosphatase Solution | Half-life (t½) | < 15 seconds[2][3] |
| Anandamide O-phosphate (AEA-P) | Buffer Solution (pH 7.4) | Stability | Stable[2][3] |
| Anandamide (AEA) | Human Plasma (on ice) | Stability | Stable for 4 hours[5][6] |
| Anandamide (AEA) | Whole Blood (on ice) | Stability | Unstable (concentration increased 2.3-fold in 3 hours)[5][6] |
Degradation Pathways and Bioactivation
The metabolic fates of Anandamide and Anandamide O-phosphate are distinct, a crucial factor in their design and application.
Anandamide (AEA): The action of AEA is terminated through cellular uptake followed by intracellular hydrolysis. The primary enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH), which breaks anandamide down into arachidonic acid and ethanolamine.[7] This rapid degradation contributes to the transient effects of AEA in vivo.
Anandamide O-phosphate (AEA-P): As a prodrug, AEA-P must be converted to its active form, anandamide. This bioactivation is achieved through enzymatic hydrolysis of the phosphate ester bond, primarily by alkaline phosphatases, to release anandamide. This pathway bypasses the initial rapid degradation by FAAH that anandamide itself undergoes.
Below are diagrams illustrating these distinct metabolic pathways.
Experimental Protocols
The determination of endocannabinoid stability is critical for accurate preclinical and clinical assessment. The data cited in this guide are typically generated using in vitro stability assays coupled with quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: In Vitro Stability Assay in Liver Homogenate
This protocol outlines a general procedure for assessing the stability of a compound like AEA-P in a metabolically active matrix.
-
Preparation of Homogenate: A 10% (w/v) liver homogenate is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The test compound (e.g., AEA-P) is added to the pre-warmed liver homogenate at 37°C to initiate the reaction.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining analyte and any metabolites, is collected.
-
LC-MS/MS Analysis: The supernatant is then analyzed by a validated LC-MS/MS method to quantify the concentration of the parent compound at each time point.
-
Data Analysis: The concentration of the compound versus time is plotted, and the half-life (t½) is calculated from the degradation rate constant.
The workflow for this experimental protocol is visualized below.
Conclusion
The strategic design of Anandamide O-phosphate as a water-soluble prodrug effectively circumvents the rapid FAAH-mediated degradation that limits the therapeutic potential of anandamide. While AEA-P itself is stable in simple buffer solutions, it is readily converted to the active anandamide by enzymes such as alkaline phosphatase found in tissues like the liver. This comparative analysis highlights the improved chemical stability and altered metabolic pathway of AEA-P, providing a promising strategy for enhancing the delivery and efficacy of anandamide-based therapeutics. Researchers should consider the specific enzymatic environment of their target tissue when designing and evaluating such prodrugs.
References
- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amygdala FAAH and anandamide: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of Anandamide O-phosphate in TRPV1 Receptor Activation: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Anandamide and its phosphorylated analog, Anandamide O-phosphate, in the context of Transient Receptor Potential Vanilloid 1 (TRPV1) receptor activation. This document synthesizes available experimental data to clarify the current understanding of their interactions with this key therapeutic target.
Currently, there is a significant body of research establishing the endocannabinoid Anandamide (AEA) as an endogenous agonist of the TRPV1 receptor.[1][2] However, a thorough review of existing scientific literature reveals a notable absence of direct experimental evidence for the activation of TRPV1 receptors by Anandamide O-phosphate. While phosphorylated derivatives of other cannabinoids, such as THC-O-phosphate, have been synthesized, their activity at TRPV1 channels has not been characterized. Therefore, this guide will focus on the well-documented effects of Anandamide on TRPV1 receptors and will serve as a baseline for any future investigations into the activity of its phosphorylated counterparts.
Comparative Agonist Activity at TRPV1 Receptors
Anandamide is recognized as a partial agonist at TRPV1 receptors, exhibiting lower intrinsic efficacy compared to the classic exogenous agonist, capsaicin.[2] The potency and efficacy of anandamide are subject to modulation by several factors, including the expression levels of the receptor, the presence of other signaling molecules, and the cellular context.[1][2]
| Compound | Receptor | Agonist Type | Potency (EC50/Ki) | Efficacy (vs. Capsaicin) | Source |
| Anandamide (AEA) | TRPV1 | Partial Agonist | pKi = 5.68 (rat TRPV1) | Varies (Partial to Full) | [3] |
| Anandamide (AEA) | CB1 | Agonist | Ki = 89 nM | - | [3] |
| Anandamide (AEA) | CB2 | Agonist | Ki = 371 nM | - | [3] |
| Anandamide O-phosphate | TRPV1 | No Data Available | No Data Available | No Data Available | - |
| Capsaicin | TRPV1 | Full Agonist | - | 100% (Reference) | - |
Experimental Methodologies for Assessing TRPV1 Activation
The characterization of anandamide's activity at TRPV1 receptors has been achieved through a variety of established experimental techniques. These protocols provide a framework for future studies on related compounds like Anandamide O-phosphate.
Calcium Imaging Assays
-
Principle: This method measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. TRPV1 is a non-selective cation channel, and its opening leads to an influx of Ca2+.
-
Protocol Outline:
-
Cell Culture: Cells expressing TRPV1 receptors (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) are cultured on glass coverslips.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The basal fluorescence intensity, corresponding to the resting [Ca2+]i, is recorded.
-
Compound Application: A solution containing the test compound (e.g., anandamide) is applied to the cells.
-
Signal Detection: Changes in fluorescence intensity are monitored over time using a fluorescence microscope. An increase in fluorescence indicates a rise in [Ca2+]i, signifying receptor activation.
-
Data Analysis: The magnitude of the response is quantified and can be used to determine dose-response relationships and calculate EC50 values.
-
Patch-Clamp Electrophysiology
-
Principle: This technique directly measures the ion flow through the TRPV1 channel, providing detailed information about its gating properties.
-
Protocol Outline:
-
Cell Preparation: Individual cells expressing TRPV1 are isolated.
-
Pipette Positioning: A glass micropipette with a small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (gigaseal).
-
Membrane Patch Configuration: The whole-cell or excised-patch configuration is established.
-
Compound Perfusion: The test compound is applied to the cell or the patch via a perfusion system.
-
Current Recording: The electrical current flowing through the TRPV1 channels is recorded using a specialized amplifier.
-
Data Analysis: The amplitude, kinetics, and voltage-dependence of the currents are analyzed to characterize the agonist's effect on channel function.
-
Signaling Pathways and Experimental Workflow
The activation of TRPV1 by anandamide initiates a cascade of intracellular events. The following diagrams illustrate the known signaling pathway of anandamide at TRPV1 and a typical experimental workflow for its characterization.
Figure 1. Signaling pathway of Anandamide at the TRPV1 receptor.
Figure 2. Experimental workflow for comparing TRPV1 agonists.
References
Safety Operating Guide
Proper Disposal of Anandamide O-Phosphate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential procedural guidance for the proper disposal of Anandamide O-phosphate, a water-soluble analog of the endocannabinoid anandamide.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. All handling of Anandamide O-phosphate should be conducted in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines a general procedure for the disposal of Anandamide O-phosphate. It is imperative to consult and comply with all local, state, and federal regulations regarding chemical waste disposal, as these may vary.
-
Initial Containment:
-
For solid Anandamide O-phosphate, carefully sweep the material to avoid dust generation.
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand).
-
-
Waste Collection:
-
Place the contained waste into a clearly labeled, sealed, and suitable container. The container should be compatible with the chemical properties of Anandamide O-phosphate.
-
-
Waste Segregation:
-
Segregate the Anandamide O-phosphate waste from other laboratory waste streams to prevent inadvertent reactions.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Provide the disposal company with all available information regarding the compound.
-
Do not dispose of Anandamide O-phosphate down the drain or in the regular trash.
-
Quantitative Data Summary
Due to the limited specific data for Anandamide O-phosphate, the following table summarizes general safety and handling information based on a similar compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous substance or mixture. | Avanti Polar Lipids SDS for C17:0 anandamide phosphate |
| Toxicological Properties | Not thoroughly investigated. | Avanti Polar Lipids SDS for C17:0 anandamide phosphate |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. | General Laboratory Best Practices |
| Handling | Use in a well-ventilated area or chemical fume hood. | General Laboratory Best Practices |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Anandamide O-phosphate.
Caption: Logical workflow for the safe disposal of Anandamide O-phosphate.
By adhering to these procedures and maintaining a commitment to safety and regulatory compliance, laboratory professionals can ensure the responsible management of Anandamide O-phosphate waste.
Essential Safety and Logistical Information for Handling Anandamide O-phosphate
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of Anandamide O-phosphate.
Anandamide O-phosphate, a water-soluble prodrug of the endocannabinoid anandamide, offers significant advantages in research due to its enhanced solubility and stability in aqueous solutions.[1] As a phosphate ester, it is readily hydrolyzed by phosphatases to release anandamide.[1] This document provides essential guidance on personal protective equipment (PPE), experimental application, and disposal of Anandamide O-phosphate to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Wear impervious gloves (e.g., nitrile) inspected prior to use.[2] A standard laboratory coat should be worn. For larger quantities or where splashing is possible, consider additional protective clothing. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection is not typically required. If dusts or aerosols may be generated, or if working in a poorly ventilated area, use a NIOSH-approved respirator.[3] Provide appropriate exhaust ventilation at places where dust is formed.[4] |
| Hand Protection | Wash hands thoroughly with soap and water after handling.[2] |
Experimental Protocols
Protocol for In Vitro Treatment of Glioma Cells with Anandamide O-phosphate
The following is an adapted protocol for the treatment of glioma cells with Anandamide O-phosphate, based on methodologies used for anandamide.[5][6] As Anandamide O-phosphate is a water-soluble prodrug, it can be directly dissolved in aqueous cell culture media.[1] Researchers should optimize concentrations and incubation times for their specific cell line and experimental goals.
Materials:
-
Human glioma cell line (e.g., U251)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Anandamide O-phosphate
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for stock solution preparation
-
Cell culture plates (e.g., 96-well plates for proliferation assays)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell proliferation assay kit (e.g., MTT, [3H]-thymidine incorporation)[6][7]
Procedure:
-
Cell Seeding: Seed glioma cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Preparation of Anandamide O-phosphate Stock Solution: Prepare a stock solution of Anandamide O-phosphate in sterile water or PBS. Further dilutions to working concentrations should be made in complete cell culture medium.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with fresh medium containing various concentrations of Anandamide O-phosphate (e.g., 1, 5, 10 µM).[6] Include a vehicle control (medium without Anandamide O-phosphate).
-
Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72 hours).[6]
-
Assessment of Cell Proliferation: Following incubation, assess cell proliferation using a standard method such as an MTT assay or [3H]-thymidine incorporation assay, following the manufacturer's instructions.[6][7]
Signaling Pathway
Biosynthesis of Anandamide via the Phospholipase C (PLC) Pathway
Anandamide O-phosphate (phosphoanandamide) is a key intermediate in a biosynthetic pathway for anandamide. This pathway involves the cleavage of N-arachidonoyl phosphatidylethanolamine (NAPE) by phospholipase C (PLC) to generate phosphoanandamide, which is subsequently dephosphorylated to yield anandamide.[9][10][11]
Caption: Biosynthesis of Anandamide from NAPE via Anandamide O-phosphate.
Operational and Disposal Plans
Storage and Stability:
Anandamide O-phosphate is expected to have good stability in aqueous buffer solutions.[1] For long-term storage, it is advisable to follow the manufacturer's recommendations, which typically involve storage at -20°C.
Spill Management:
-
Minor Spills: For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Clean the spill area with soap and water.
-
Major Spills: In the event of a major spill, evacuate the area and ensure adequate ventilation.[3] Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[3] Collect the spilled material and contaminated absorbents into labeled containers for disposal.[3]
Disposal:
All waste materials should be handled in accordance with local, state, and federal regulations.[3] Unused material and contaminated items should be disposed of as chemical waste. Consult your institution's environmental health and safety office for specific disposal guidelines. Do not allow wash water from cleaning equipment to enter drains.[3]
References
- 1. Anandamide prodrugs. 1. Water-soluble phosphate esters of arachidonylethanolamide and R-methanandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Anti-carcinogenic activity of anandamide on human glioma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anandamide-Modulated Changes in Metabolism, Glycosylation Profile and Migration of Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
